Product packaging for Benzothiazole, 2-[(4-chlorophenyl)thio]-(Cat. No.:CAS No. 39544-83-7)

Benzothiazole, 2-[(4-chlorophenyl)thio]-

Cat. No.: B186833
CAS No.: 39544-83-7
M. Wt: 277.8 g/mol
InChI Key: JTYRUSBFNPGSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzothiazole, 2-[(4-chlorophenyl)thio]- is a useful research compound. Its molecular formula is C13H8ClNS2 and its molecular weight is 277.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 2-[(4-chlorophenyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-[(4-chlorophenyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNS2 B186833 Benzothiazole, 2-[(4-chlorophenyl)thio]- CAS No. 39544-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39544-83-7

Molecular Formula

C13H8ClNS2

Molecular Weight

277.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNS2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H

InChI Key

JTYRUSBFNPGSMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, Benzothiazole, 2-[(4-chlorophenyl)thio]-. The document details a robust synthetic protocol, presents key analytical data in a structured format, and illustrates the synthetic workflow for clarity.

Synthesis

The synthesis of 2-[(4-chlorophenyl)thio]benzothiazole is most effectively achieved via a copper-catalyzed Ullmann-type condensation reaction. This method involves the cross-coupling of 2-mercaptobenzothiazole with an activated aryl halide, in this case, 1-chloro-4-iodobenzene, in the presence of a copper(I) catalyst and a base. This approach is widely recognized for its efficiency in forming aryl-sulfur bonds.[1][2][3]

This protocol is based on established Ullmann condensation procedures for the synthesis of aryl thioethers.[1]

Materials:

  • 2-Mercaptobenzothiazole (1.0 eq)

  • 1-chloro-4-iodobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole, 1-chloro-4-iodobenzene, copper(I) iodide, and potassium carbonate.

  • Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-[(4-chlorophenyl)thio]benzothiazole.

Characterization

The structure and purity of the synthesized Benzothiazole, 2-[(4-chlorophenyl)thio]- are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the benzothiazole and the 4-chlorophenyl rings.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 7.8Multiplet2HProtons on the benzothiazole ring (positions 4 and 7)
~ 7.5 - 7.3Multiplet6HProtons on the benzothiazole (positions 5 and 6) and 4-chlorophenyl rings

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
~ 165 - 160C2 of benzothiazole (C-S)
~ 153 - 150C7a of benzothiazole
~ 136 - 134C3a of benzothiazole
~ 134 - 132Quaternary carbon of the 4-chlorophenyl ring attached to chlorine
~ 130 - 128CH carbons of the 4-chlorophenyl ring
~ 127 - 121CH carbons of the benzothiazole ring
~ 125 - 120Quaternary carbon of the 4-chlorophenyl ring attached to sulfur

Note: These are predicted chemical shift ranges based on analogous structures.[4][5][6]

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100 - 3000MediumAromatic C-H stretching
~ 1600 - 1450Medium to StrongC=C and C=N stretching in aromatic rings
~ 1100 - 1000StrongC-Cl stretching
~ 770 - 730StrongC-S stretching
~ 850 - 800StrongOut-of-plane C-H bending (para-disubstituted benzene)

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.[7][8][9][10]

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

m/z Interpretation
[M]⁺Molecular ion peak
[M+2]⁺Isotope peak due to the presence of ³⁷Cl and ³⁴S
FragmentsLoss of the chlorophenyl group, loss of the benzothiazole group, and other characteristic fragments.[11][12]

Visualized Workflow and Pathways

Synthesis_Workflow Synthesis Workflow for 2-[(4-chlorophenyl)thio]benzothiazole cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup and Purification R1 2-Mercaptobenzothiazole Reaction Ullmann Condensation R1->Reaction R2 1-chloro-4-iodobenzene R2->Reaction Catalyst CuI (Copper Iodide) Catalyst->Reaction Base K₂CO₃ (Potassium Carbonate) Base->Reaction Solvent DMF Solvent->Reaction Temperature 120-140 °C Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product 2-[(4-chlorophenyl)thio]benzothiazole Purification->Product Characterization_Logic Characterization Logic cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation SynthesizedProduct Synthesized Product NMR ¹H and ¹³C NMR SynthesizedProduct->NMR FTIR FTIR Spectroscopy SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure MW Molecular Weight Confirmation MS->MW FinalConfirmation Confirmed Structure and Purity Structure->FinalConfirmation Purity->FinalConfirmation MW->FinalConfirmation

References

"Benzothiazole, 2-[(4-chlorophenyl)thio]-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of Benzothiazole, 2-[(4-chlorophenyl)thio]-. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

PropertyValue for 2-(4-chlorophenyl)benzothiazole
CAS Number 6265-91-4
Molecular Formula C₁₃H₈ClNS
Molecular Weight 245.72 g/mol
Melting Point 118 °C
Appearance Light yellow to yellow to green powder/crystal
Crystal Structure Monoclinic, P21/c[1]

Experimental Protocols

The synthesis of 2-(arylthio)benzothiazoles can be achieved through several established methods. Below is a detailed experimental protocol adapted from general procedures for the synthesis of 2-substituted benzothiazoles.

Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-

This protocol describes a potential synthetic route to the target compound.

Materials:

  • 2-Mercaptobenzothiazole

  • 4-Chlorothiophenol

  • Oxidizing agent (e.g., hydrogen peroxide, iodine)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Base (e.g., triethylamine, sodium hydroxide)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzothiazole and 4-chlorothiophenol in a suitable solvent.

  • Addition of Base: Add a base to the mixture to facilitate the formation of the thiolate anion.

  • Oxidative Coupling: Introduce an oxidizing agent to the reaction mixture to promote the formation of the disulfide bond, which then rearranges to the more stable C-S bond at the 2-position of the benzothiazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Mandatory Visualizations

Logical Relationship of Benzothiazole Synthesis

General Synthesis of 2-Substituted Benzothiazoles A 2-Aminothiophenol C Condensation / Cyclization A->C B Aldehydes / Ketones / Acids / Acyl Chlorides B->C D 2-Substituted Benzothiazoles C->D

Caption: General synthetic pathway to 2-substituted benzothiazoles.

Experimental Workflow for Synthesis

Experimental Workflow for Synthesis A Reactant Mixing (2-Mercaptobenzothiazole, 4-Chlorothiophenol, Solvent) B Base Addition A->B C Oxidative Coupling B->C D Reaction Monitoring (TLC) C->D E Work-up & Extraction D->E F Purification (Column Chromatography / Recrystallization) E->F G Characterization (NMR, IR, Mass Spec) F->G

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties.[2][3][4] The core benzothiazole scaffold is a key pharmacophore in several clinically used drugs.[2]

While specific studies on the biological activity of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" are limited, research on the closely related 2-(4'-chlorophenyl)benzothiazole (CPBT) has shown that it is a potent inducer of the cytochrome P450IA1 (CYP1A1) enzyme in both human and mouse cell lines.[1] CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and carcinogens. The induction of CYP1A1 is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Postulated Signaling Pathway

Postulated AhR Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus A Benzothiazole Derivative (e.g., CPBT) B AhR Complex (AhR, Hsp90, XAP2, p23) A->B Binds to C Activated AhR Complex B->C Conformational Change E AhR/ARNT Heterodimer C->E Translocates & Dimerizes with D ARNT D->E F Xenobiotic Response Element (XRE) E->F Binds to G CYP1A1 Gene Transcription F->G Induces

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A1 induction by benzothiazole derivatives.

This pathway suggests that "Benzothiazole, 2-[(4-chlorophenyl)thio]-", similar to its analogue, may act as a ligand for the AhR. Upon binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of target genes, such as CYP1A1, leading to their increased transcription. This mechanism has significant implications for drug metabolism and potential drug-drug interactions. Further research is warranted to confirm this activity for the specific title compound.

References

Screening for Biological Activity of Benzothiazole, 2-[(4-chlorophenyl)thio]-: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide focuses on the synthetic compound Benzothiazole, 2-[(4-chlorophenyl)thio]- and provides a framework for its biological screening based on the known activities of structurally related compounds. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this document outlines the relevant screening assays, potential mechanisms of action, and detailed experimental protocols that would be employed in its evaluation.

Rationale for Screening: The Promise of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged scaffold in drug discovery. The fusion of a benzene ring and a thiazole ring creates a bicyclic system that can interact with various biological targets. The 2-thioether linkage, as present in "Benzothiazole, 2-[(4-chlorophenyl)thio]-", offers a versatile point for modification and has been a key feature in many biologically active benzothiazole derivatives. The presence of a 4-chlorophenyl group can also significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.

Key Biological Activities for Screening

Based on the activities of analogous 2-substituted thio-benzothiazoles, the primary areas for screening "Benzothiazole, 2-[(4-chlorophenyl)thio]-" should include:

  • Anticancer Activity: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

  • Antimicrobial Activity: The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.

Data Presentation: A Framework for Quantitative Analysis

To facilitate clear comparison and interpretation of screening results, all quantitative data should be summarized in structured tables. The following are example templates for presenting anticancer and antimicrobial data.

Table 1: In Vitro Anticancer Activity of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Cancer Cell LineType of CancerIC₅₀ (µM)¹
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined

¹IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Antimicrobial Activity of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Microbial StrainTypeMIC (µg/mL)¹
Staphylococcus aureus (ATCC 29213)Gram-positive bacteriaData to be determined
Bacillus subtilis (ATCC 6633)Gram-positive bacteriaData to be determined
Escherichia coli (ATCC 25922)Gram-negative bacteriaData to be determined
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteriaData to be determined
Candida albicans (ATCC 10231)FungusData to be determined
Aspergillus niger (ATCC 16404)FungusData to be determined

¹MIC: Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for the key experiments that would be conducted to screen for the biological activity of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in the culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value by plotting the percentage of viability versus the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized number of microorganisms and incubated under appropriate conditions. The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Fungal strains (e.g., C. albicans, A. niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism in the appropriate broth to a density of approximately 5 × 10⁵ CFU/mL for bacteria and 0.5-2.5 × 10³ CFU/mL for fungi.

  • Compound Dilution: Prepare serial two-fold dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in the respective broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow and Potential Signaling Pathways

To provide a clear visual representation of the experimental processes and potential mechanisms of action, diagrams can be generated using the DOT language with Graphviz.

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]- characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic apoptosis_pathway compound Benzothiazole, 2-[(4-chlorophenyl)thio]- cell Cancer Cell compound->cell bax Bax/Bak Activation compound->bax Induces mitochondria Mitochondria cell->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Comprehensive Review of 2-(Arylthio)benzo[d]thiazole Derivatives: A Focus on "Benzothiazole, 2-[(4-chlorophenyl)thio]-" Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of 2-(arylthio)benzo[d]thiazole derivatives, with a focus on analogues of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (CAS 36145-02-9). Direct and extensive peer-reviewed literature specifically on "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is limited. Therefore, this review extrapolates information from closely related structures to provide a representative understanding of this class of compounds for researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The benzothiazole nucleus is a common scaffold in a number of clinically used drugs.[1] The introduction of a thioether linkage at the 2-position of the benzothiazole ring, particularly with an aryl substituent, gives rise to 2-(arylthio)benzo[d]thiazole derivatives. These compounds have shown promise as anticancer and antimicrobial agents.[3] The presence of a 4-chlorophenyl group attached to the sulfur atom is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.

Synthesis and Characterization

General Experimental Protocol for Synthesis

A common method for the synthesis of 2-(arylthio)benzo[d]thiazoles involves a nucleophilic substitution reaction.

Materials:

  • 2-Mercaptobenzothiazole

  • 4-Chlorobenzyl chloride (or other suitable 4-chlorophenyl halide)

  • A suitable base (e.g., potassium carbonate, sodium hydroxide, triethylamine)

  • A suitable solvent (e.g., ethanol, acetone, dimethylformamide)

Procedure:

  • To a solution of 2-mercaptobenzothiazole in the chosen solvent, an equimolar amount of the base is added.

  • The mixture is stirred at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the thiolate salt.

  • An equimolar amount of the 4-chlorophenyl halide is then added to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Below is a Graphviz diagram illustrating this general synthetic workflow.

G General Synthesis of 2-(Arylthio)benzo[d]thiazoles cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2_Mercaptobenzothiazole 2-Mercaptobenzothiazole Thiolate_Formation Formation of Thiolate Salt 2_Mercaptobenzothiazole->Thiolate_Formation 4_Chlorophenyl_Halide 4-Chlorophenyl Halide Nucleophilic_Substitution Nucleophilic Substitution 4_Chlorophenyl_Halide->Nucleophilic_Substitution Base Base (e.g., K2CO3) Base->Thiolate_Formation Solvent Solvent (e.g., Ethanol) Solvent->Thiolate_Formation Thiolate_Formation->Nucleophilic_Substitution Intermediate Workup Aqueous Workup Nucleophilic_Substitution->Workup Crude Product Purification Column Chromatography Workup->Purification Final_Product Benzothiazole, 2-[(4-chlorophenyl)thio]- Analogue Purification->Final_Product

Caption: General Synthetic Workflow for 2-(Arylthio)benzo[d]thiazoles.

Physicochemical and Spectroscopic Data of Analogous Compounds

While specific data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is scarce, the following table summarizes typical characterization data for structurally similar 2-(arylthio)benzo[d]thiazole derivatives found in the literature.[4]

PropertyTypical Data for Analogous Compounds
Appearance White to pale yellow solid
Melting Point (°C) 120-190 (highly dependent on substituents)
¹H NMR (δ, ppm) 7.2-8.2 (aromatic protons)
¹³C NMR (δ, ppm) 115-165 (aromatic and benzothiazole carbons)
IR (cm⁻¹) ~1600 (C=N), ~1450 (C=C), ~750 (C-S)
Mass Spectrometry Molecular ion peak corresponding to the calculated mass

Biological Activities

Benzothiazole-2-thiol derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[5][6] The introduction of a 4-chlorophenylthio moiety is a common strategy in medicinal chemistry to enhance biological activity.

Anticancer Activity

Numerous studies have reported the potent in vitro anticancer activity of benzothiazole-2-thiol derivatives against a variety of human cancer cell lines.[3][5][6]

Table of In Vitro Anticancer Activity of Representative 2-(Arylthio)benzo[d]thiazole Derivatives:

Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SKRB-3 (Breast)0.0012[3][5]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SW620 (Colon)0.0043[3][5]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)A549 (Lung)0.044[3][5]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)HepG2 (Liver)0.048[3][5]
Chlorobenzyl indole semicarbazide benzothiazole (55)HT-29 (Colon)0.024[6]
Chlorobenzyl indole semicarbazide benzothiazole (55)H460 (Lung)0.29[6]
Substituted chlorophenyl oxothiazolidine based benzothiazole (53)HeLa (Cervical)9.76[6]

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[7]

Table of Minimum Inhibitory Concentration (MIC) of Representative 2-Thio-Benzothiazole Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Imino-thiazolidin-4-one derivativesStaphylococcus aureusVaries
2-Imino-thiazolidin-4-one derivativesEscherichia coliVaries
2-Imino-thiazolidin-4-one derivativesCandida albicansVaries
6-Benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thioneStaphylococcus aureusVaries[7]
6-Benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thioneEscherichia coliVaries[7]
6-Benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thioneCandida albicansVaries[7]

General Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is unknown. However, for the broader class of benzothiazole derivatives, several mechanisms have been proposed for their anticancer and antimicrobial effects.

Anticancer Mechanisms

Some benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] The proposed signaling pathway often involves the modulation of key regulatory proteins. One such pathway is the NF-κB signaling pathway, which is frequently dysregulated in cancer.[8] Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to cell death.

Below is a hypothetical signaling pathway illustrating the potential role of a benzothiazole derivative in inducing apoptosis via NF-κB inhibition.

G Hypothetical Apoptosis Induction by a Benzothiazole Derivative Benzothiazole_Derivative Benzothiazole, 2-[(4-chlorophenyl)thio]- Analogue IKK IKK Complex Benzothiazole_Derivative->IKK Inhibits Apoptosis Apoptosis Benzothiazole_Derivative->Apoptosis Promotes IkB IκBα IKK->IkB Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IkB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, XIAP) Gene_Transcription->Anti_Apoptotic Upregulates Anti_Apoptotic->Apoptosis Inhibits

Caption: Hypothetical NF-κB Inhibition Pathway by a Benzothiazole Analogue.

Antimicrobial Mechanisms

The antimicrobial activity of benzothiazole derivatives may stem from their ability to inhibit essential microbial enzymes. For instance, some derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][9] By targeting these enzymes, the compounds can effectively halt bacterial proliferation.

Conclusion

While specific data on "Benzothiazole, 2-[(4-chlorophenyl)thio]-" remains elusive in the public domain, the broader class of 2-(arylthio)benzo[d]thiazole derivatives demonstrates significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. The general synthetic routes are well-established, and the biological activities of numerous analogues have been documented. The presence of the 4-chlorophenylthio moiety is a key structural feature that likely influences the therapeutic potential of these compounds. Further research is warranted to synthesize and evaluate the specific biological profile of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" to fully elucidate its potential in drug discovery and development. This review serves as a foundational guide for researchers interested in exploring this chemical space.

References

The Enduring Legacy of the Benzothiazole Scaffold: A Journey of Discovery and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic heterocyclic system, has captivated the attention of chemists and pharmacologists for over a century. First synthesized in the late 19th century, this versatile scaffold has evolved from its initial industrial applications to becoming a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and development of benzothiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Historical Perspective: From Industrial Origins to Pharmaceutical Prominence

The journey of benzothiazole began in 1887 when A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles.[1] Initially, the primary application of these compounds was far from the realm of medicine. In 1921, 2-sulfanylbenzothiazoles were discovered to be highly effective vulcanization accelerators for rubber, a role they continue to play in the tire manufacturing industry.[2]

The mid-20th century marked a pivotal shift in the perception of benzothiazole derivatives. Researchers began to uncover their vast pharmacological potential. Early investigations revealed a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] This discovery sparked a wave of research that has continued to expand, solidifying the benzothiazole nucleus as a "privileged scaffold" in drug discovery. The structural rigidity of the benzothiazole core, combined with the ease of functionalization at various positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it an ideal template for the design of novel therapeutic agents.[6]

Synthetic Strategies: Building the Benzothiazole Core

The versatility of the benzothiazole scaffold is matched by the diversity of synthetic routes developed for its construction. The most common and classical method involves the condensation of 2-aminothiophenol with a variety of electrophilic reagents.

General Synthetic Pathways:

A cornerstone of benzothiazole synthesis is the reaction between 2-aminothiophenol and various carbonyl compounds, such as aldehydes, carboxylic acids, acyl chlorides, and esters.[7][8] This condensation reaction, often facilitated by acid or base catalysis, proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring.[2]

Over the years, numerous modifications and improvements to this fundamental reaction have been reported, including the use of microwave irradiation, ultrasound, and various catalysts to enhance reaction rates and yields.[8][9] Green chemistry approaches, utilizing environmentally benign solvents and catalysts, have also been successfully applied to the synthesis of benzothiazole derivatives.[7]

Pharmacological Landscape: A Multitude of Therapeutic Applications

Benzothiazole derivatives have been extensively investigated for a wide range of therapeutic applications, with significant success in oncology, infectious diseases, and neurology.

Anticancer Activity:

The anticancer potential of benzothiazole derivatives is perhaps the most extensively studied area. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[10][11]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-127 ± 0.24[4]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-135 ± 0.51[4]
Substituted bromopyridine acetamide benzothiazole derivative 29SKRB-30.0012[12]
Substituted bromopyridine acetamide benzothiazole derivative 29SW6200.0043[12]
Substituted bromopyridine acetamide benzothiazole derivative 29A5490.044[12]
Naphthalimide derivative 67HT-293.47 ± 0.2[12]
Naphthalimide derivative 67A5493.89 ± 0.3[12]
Naphthalimide derivative 67MCF-75.08 ± 0.3[12]
Antimicrobial Activity:

The benzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown potent activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3E. coli25[13]
Compound 4E. coli25[13]
Compound 3C. albicans25[13]
Compound 16cS. aureus0.025 mM[14]
Anti-inflammatory Activity:

Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

CompoundAssayIC50 (µM)Reference
BS23ABTS Assay54.21 ± 2.2[15]
Sulfonamide derivative 4aIn vitro anti-inflammatoryPotent activity[16]

Mechanism of Action: Unraveling the Signaling Pathways

The therapeutic effects of benzothiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole derivatives have been identified as potent inhibitors of this pathway, often by targeting the PI3K enzyme.[5][17]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzothiazole Derivatives.
JAK/STAT Pathway:

The JAK/STAT signaling pathway plays a critical role in cytokine-mediated immune responses and cell proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Benzothiazole derivatives have been shown to inhibit this pathway, often by targeting the STAT3 protein.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Benzothiazole Benzothiazole Derivatives Benzothiazole->STAT Inhibits Phosphorylation

JAK/STAT Signaling Pathway Inhibition by Benzothiazole Derivatives.
MAPK/ERK Pathway:

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently overactive in cancer. Benzothiazole derivatives have been found to interfere with this pathway, contributing to their anticancer effects.[10]

MAPK_ERK_Pathway GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR) Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->GrowthFactorReceptor Inhibits

MAPK/ERK Signaling Pathway Inhibition by Benzothiazole Derivatives.

Experimental Protocols

To facilitate further research and development in this field, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 2-Arylbenzothiazoles

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes.

Materials:

  • 2-aminothiophenol

  • Substituted aromatic aldehyde

  • Glycerol

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) is taken in glycerol (5 mL).

  • The reaction mixture is stirred at ambient temperature for the appropriate time (typically 0.5-5 hours, monitored by TLC).

  • Upon completion of the reaction, the mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford the pure 2-arylbenzothiazole.[18]

  • The structure of the synthesized compound is confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.[18]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (benzothiazole derivatives)

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT-containing medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[19]

Experimental Workflow for Drug Discovery

The discovery and development of new benzothiazole-based drugs follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitroScreening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->InVitroScreening HitIdentification Hit Identification & Lead Selection InVitroScreening->HitIdentification LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivoStudies In Vivo Studies (Animal Models) LeadOptimization->InVivoStudies Preclinical Preclinical Development InVivoStudies->Preclinical

General Workflow for Benzothiazole-Based Drug Discovery.

Conclusion and Future Directions

The history of benzothiazole derivatives is a testament to the power of chemical synthesis and the continuous search for novel therapeutic agents. From its humble beginnings as an industrial chemical, the benzothiazole scaffold has emerged as a remarkably versatile platform for drug discovery. The extensive research into its synthesis, biological activities, and mechanisms of action has yielded a wealth of knowledge and several clinically useful drugs.

Future research in this area will likely focus on several key aspects. The development of more efficient and sustainable synthetic methodologies will continue to be a priority. A deeper understanding of the molecular targets and signaling pathways modulated by benzothiazole derivatives will enable the rational design of more potent and selective inhibitors. Furthermore, the exploration of novel therapeutic applications for these compounds, beyond the traditional areas of oncology and infectious diseases, holds significant promise. The enduring legacy of the benzothiazole scaffold ensures that it will remain a focal point of medicinal chemistry research for years to come.

References

Potential Therapeutic Targets for 2-[(4-chlorophenyl)thio]benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of the specific, yet under-investigated molecule, "Benzothiazole, 2-[(4-chlorophenyl)thio]-". While direct experimental data for this compound is not available in the public domain, this document extrapolates potential mechanisms of action and therapeutic targets based on extensive structure-activity relationship (SAR) studies of structurally analogous 2-thio-substituted benzothiazole derivatives. The primary therapeutic area highlighted for this class of compounds is oncology, with considerable evidence pointing towards the inhibition of key signaling pathways implicated in cancer progression. Additionally, potential applications in neurodegenerative disorders, inflammatory conditions, and pain management are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent signaling pathways to facilitate further research and drug development efforts.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][3] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a broad range of biological effects. The 2-position, in particular, has been a focal point for chemical modifications, with 2-thio-substituted benzothiazoles emerging as a class with significant therapeutic potential.

Potential Therapeutic Targets in Oncology

The most extensively documented therapeutic application for benzothiazole derivatives is in the treatment of cancer.[4][5][6] Structurally related compounds to 2-[(4-chlorophenyl)thio]benzothiazole have demonstrated potent antiproliferative activity against a variety of cancer cell lines. The potential mechanisms of action converge on several key oncogenic signaling pathways.

Kinase Inhibition

A primary mechanism by which many small molecule anticancer agents exert their effect is through the inhibition of protein kinases. The benzothiazole scaffold can function as an ATP-competitive inhibitor at the kinase catalytic domain.[7]

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers. Benzothiazole derivatives have been shown to inhibit these receptors, thereby blocking downstream signaling cascades crucial for cell growth, proliferation, and angiogenesis.[8][9]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism, and its aberrant activation is common in cancer. Novel thiazole and benzothiazole derivatives have been identified as potent inhibitors of PI3Kα and mTOR, leading to the suppression of tumor growth.[10]

The following diagram illustrates the central role of these kinase signaling pathways in cancer and the potential points of inhibition by benzothiazole derivatives.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Benzothiazole Benzothiazole, 2-[(4-chlorophenyl)thio]- Benzothiazole->RTK Inhibition Benzothiazole->PI3K Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate for Adhesion (e.g., 24h) Seed_Cells->Incubate_Adhesion Treat_Compound Treat with Benzothiazole Derivative (Varying Concentrations) Incubate_Adhesion->Treat_Compound Incubate_Treatment Incubate for Treatment Period (e.g., 48h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation (e.g., 4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Structure-Activity Relationship (SAR) Analysis of 2-[(4-chlorophenyl)thio]-Benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-[(4-chlorophenyl)thio]-benzothiazole and its analogs. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows.

Core Scaffold and Biological Significance

The benzothiazole nucleus is a versatile scaffold frequently found in pharmacologically important natural and synthetic products.[1] Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.[3] The 2-substituted benzothiazoles, in particular, have been extensively explored, with modifications at this position significantly influencing their biological profiles.[2] The subject of this guide, 2-[(4-chlorophenyl)thio]-benzothiazole, features a key thioether linkage at the 2-position, connecting the benzothiazole core to a 4-chlorophenyl moiety. This substitution pattern is crucial for its interaction with various biological targets.

Anticancer Activity: SAR Insights

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[1][2][4] The SAR for anticancer activity of 2-(phenylthio)-benzothiazole analogs can be summarized as follows:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in cytotoxic activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anticancer efficacy.[5] The presence of a chlorine atom at the para-position of the phenyl ring, as in the title compound, is often associated with potent activity.

  • Modifications on the Benzothiazole Ring: Substitutions on the benzothiazole core can also modulate anticancer activity. For instance, the introduction of a methoxy group at the 6-position has been reported to yield potent cytotoxic agents.[1]

  • Linker Modification: The thioether linker is a common feature in active compounds. Variations in this linker, such as its replacement with an amino or amido group, can lead to significant changes in activity, suggesting the importance of the sulfur atom's electronic and steric properties.

Table 1: Anticancer Activity of 2-(Phenylthio)-Benzothiazole Analogs

Compound IDR1 (Benzothiazole)R2 (Phenyl)Cell LineIC50 (µM)Reference
Target H4-ClVariousData not available-
Analog 16-OCH34-NHCOCH3T47D<10[1]
Analog 2H4-NO2HepG248 (nM)[4]
Analog 35-Cl4-ClPancreatic Cancer CellsLow micromolar[6]

Antimicrobial Activity: SAR Insights

Benzothiazole derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens.[5][7][8] Key SAR findings for the antimicrobial activity of this class of compounds include:

  • Halogen Substitution: Similar to anticancer activity, the presence of halogens on the phenyl ring is often beneficial for antimicrobial potency.[5]

  • Hybrid Molecules: The design of hybrid molecules incorporating the benzothiazole scaffold with other antimicrobial pharmacophores, such as thiazole, can lead to broad-spectrum antimicrobial agents.[9]

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a key determinant of antibacterial and antifungal activity.[7]

Table 2: Antimicrobial Activity of 2-(Phenylthio)-Benzothiazole Analogs

Compound IDR1 (Benzothiazole)R2 (Phenyl)OrganismMIC (µg/mL)Reference
Target H4-ClVariousData not available-
Analog 4H4-NO2S. aureus3.90[5]
Analog 5H2-OHE. coli15.62[7]
Analog 6--E. faecalis8[7]

Experimental Protocols

General Synthesis of 2-[(4-chlorophenyl)thio]-Benzothiazole Derivatives:

A common synthetic route involves the condensation of 2-aminobenzenethiol with a substituted benzaldehyde or carboxylic acid.[10] For the title compound and its analogs, a typical procedure involves the S-alkylation of 2-mercaptobenzothiazole with an appropriately substituted benzyl halide.[11]

Workflow for Synthesis and Biological Evaluation:

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation A 2-Mercaptobenzothiazole C S-Alkylation Reaction A->C B Substituted Benzyl Halide B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Synthesized Compound E->F G Anticancer Screening (e.g., MTT Assay) F->G H Antimicrobial Screening (e.g., MIC Determination) F->H I Data Analysis (IC50/MIC Calculation) G->I H->I

Caption: General workflow for the synthesis and biological evaluation of 2-(phenylthio)-benzothiazole derivatives.

Anticancer Activity Screening (MTT Assay):

The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Antimicrobial Activity Screening (MIC Determination):

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Inoculum Preparation: Standardized suspensions of bacterial or fungal strains are prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of signaling pathways involved in cell proliferation and survival.[12] One of the proposed mechanisms involves the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12]

EGFR Signaling Pathway and Potential Intervention by Benzothiazole Derivatives:

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BTZ Benzothiazole Derivative BTZ->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the proposed inhibitory action of benzothiazole derivatives.

Inhibition of EGFR by benzothiazole derivatives can lead to the downregulation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.[12]

Conclusion

The 2-[(4-chlorophenyl)thio]-benzothiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the phenyl and benzothiazole rings, as well as the linker, can significantly impact biological activity. The presence of a 4-chloro substituent on the phenyl ring appears to be a favorable feature for both anticancer and antimicrobial activities. Further optimization of this scaffold, guided by the SAR insights and mechanistic understanding presented herein, could lead to the discovery of more potent and selective drug candidates. Future research should focus on synthesizing a broader range of analogs and evaluating their efficacy and safety in preclinical models.

References

Initial In Vitro Evaluation of Benzothiazole, 2-[(4-chlorophenyl)thio]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro evaluation of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" and its closely related analogs. Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This document summarizes the available quantitative data, details key experimental protocols for in vitro assessment, and visualizes potential mechanisms of action and experimental workflows. While specific in vitro data for the title compound is limited in publicly available literature, this guide leverages data from structurally similar 2-mercaptobenzothiazole derivatives to provide a foundational understanding of its potential biological profile.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure found in numerous pharmacologically active compounds.[1][3][4][5] Derivatives of 2-mercaptobenzothiazole, in particular, have been extensively studied for their diverse biological activities.[1][2] The title compound, "Benzothiazole, 2-[(4-chlorophenyl)thio]-," features a 4-chlorophenyl group linked via a thioether bond to the 2-position of the benzothiazole core. This structural motif suggests potential for various biological interactions. This guide aims to provide a detailed technical framework for the initial in vitro assessment of this compound and its analogs.

Quantitative Biological Data

Table 1: In Vitro Antibacterial Activity of 2-Mercaptobenzothiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
2eStaphylococcus aureus3.12[6][7]
2lEscherichia coli25[6][7]
2bBacillus subtilis< Standard Drug[8]
2iEscherichia coli~ Standard Drug[8]
2iStaphylococcus aureus~ Standard Drug[8]
2iSalmonella typhi~ Standard Drug[8]

Note: The compound structures for 2e, 2l, 2b, and 2i are derivatives of 2-mercaptobenzothiazole as described in the cited literature and are not identical to "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
7dA431 (Skin carcinoma)0.02[9]
7eSKRB-3 (Breast cancer)0.0012[9]
7eSW620 (Colorectal adenocarcinoma)0.0043[9]
7eA549 (Lung carcinoma)0.044[9]
7eHepG2 (Hepatocellular carcinoma)0.048[9]
Compound AA549 (Lung carcinoma)68 µg/mL[10]
Compound CA549 (Lung carcinoma)121 µg/mL[10]

Note: The compound structures for 7d, 7e, Compound A, and Compound C are derivatives of benzothiazole as described in the cited literature and are not identical to "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro evaluation of novel chemical entities. The following are standard protocols for assessing the antimicrobial and cytotoxic activities of benzothiazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[11][12][13][14][15]

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the growth medium to achieve the desired starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Typically, this is done by adding 100 µL of medium to all wells, adding 100 µL of the starting compound solution to the first column, and then serially transferring 100 µL from one column to the next.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls: Include wells for a positive control (bacteria with no compound), a negative control (medium only), and a vehicle control (bacteria with the solvent used to dissolve the compound).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken gently for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially modulated by benzothiazole derivatives and a typical experimental workflow for in vitro screening.

G Hypothetical Signaling Pathway for Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->Receptor Binds/Interacts Effector_Proteins Effector_Proteins Kinase_Cascade->Effector_Proteins Phosphorylates Transcription_Factors Transcription_Factors Effector_Proteins->Transcription_Factors Regulates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Alters Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition_of_Proliferation Gene_Expression->Inhibition_of_Proliferation

Caption: Hypothetical signaling pathway for benzothiazole derivatives.

G Experimental Workflow for In Vitro Screening Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (e.g., MTT, MIC) Primary_Screening->Dose_Response Active Compounds Data_Analysis Data Analysis (IC50/MIC Determination) Dose_Response->Data_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Data_Analysis->Mechanism_of_Action Potent Compounds Lead_Identification Lead Identification Mechanism_of_Action->Lead_Identification

Caption: Experimental workflow for in vitro screening.

Conclusion and Future Directions

The available literature strongly suggests that the benzothiazole scaffold, particularly 2-substituted derivatives, is a promising starting point for the development of new therapeutic agents. While direct in vitro data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is sparse, the data from closely related analogs indicate a high probability of significant antimicrobial and cytotoxic activities. Future research should focus on the synthesis and direct in vitro evaluation of this specific compound to determine its MIC values against a panel of clinically relevant microbes and its IC50 values against various cancer cell lines. Further mechanistic studies would also be warranted to elucidate its specific molecular targets and signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such an initial in vitro evaluation.

References

Methodological & Application

Detailed experimental protocols for "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, 2-[(4-chlorophenyl)thio]- is a synthetic compound belonging to the benzothiazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anticonvulsant properties[1][2][3]. The introduction of a 4-chlorophenylthio substituent at the 2-position of the benzothiazole ring can modulate its biological activity. These application notes provide an overview of the synthesis and potential biological applications of this compound, along with detailed experimental protocols based on established methodologies for similar benzothiazole derivatives.

Synthesis

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, often involving the condensation of 2-aminothiophenol with various reagents[4][5]. A general and efficient method for the synthesis of compounds structurally related to "Benzothiazole, 2-[(4-chlorophenyl)thio]-" involves the reaction of a 2-mercaptobenzothiazole with a suitable chloro-aromatic compound.

General Synthesis Workflow

Synthesis Workflow reagent1 2-Mercaptobenzothiazole reaction Ullmann Condensation reagent1->reaction reagent2 1-Chloro-4-iodobenzene reagent2->reaction catalyst Catalyst (e.g., CuI) Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction purification Purification (Column Chromatography) reaction->purification product Benzothiazole, 2-[(4-chlorophenyl)thio]- purification->product

Caption: General workflow for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Experimental Protocols

Protocol 1: Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-

This protocol is adapted from general methods for the synthesis of 2-arylthiobenzothiazoles.

Materials:

  • 2-Mercaptobenzothiazole

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-mercaptobenzothiazole (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol) and copper(I) iodide (0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-chloro-4-iodobenzene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 110-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Potential Applications

Benzothiazole derivatives are known to exhibit a wide range of biological activities. While specific data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is limited in the provided search results, the activities of structurally similar compounds suggest its potential in several therapeutic areas.

Anticancer Activity

Many 2-substituted benzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines[6][7][8][9]. The mechanism of action can vary, with some derivatives acting as inducers of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and drugs[10].

Table 1: Anticancer Activity of Representative Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)< 0.01[8]
2-(4-Aminophenyl)benzothiazoleMDA 468 (Breast)< 0.01[8]
Phenylacetamide derivative 4kParaganglioma1.5[6]
Phenylacetamide derivative 4lPancreatic Cancer2.3[6]
Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties[1][11][12][13][14]. The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS)[15].

Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole derivative 3A. fumigatus6.25[13]
Thiophene derivative 13S. aureus3.125[13]
Pyrazolopyrimidine 21bF. oxysporum6.25[13]
Benzothiazole derivative 16cS. aureus0.025 mM[14]
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" dissolved in DMSO

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Benzothiazole derivatives can exert their biological effects through various signaling pathways. For instance, some derivatives induce the expression of cytochrome P450IA1, which is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway[10].

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Benzothiazole Derivative AhR AhR ligand->AhR Binds HSP90 HSP90 AhR->HSP90 Releases ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to nucleus Nucleus CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Metabolism Metabolism of Xenobiotics CYP1A1->Metabolism

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for some benzothiazole derivatives.

Conclusion

"Benzothiazole, 2-[(4-chlorophenyl)thio]-" is a promising scaffold for the development of new therapeutic agents. The provided protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential. The diverse biological activities of related benzothiazole derivatives highlight the importance of continued investigation into this class of compounds for drug discovery and development.

References

Development of a new assay using "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

A New Assay for Evaluating the Anticancer Properties of Benzothiazole, 2-[(4-chlorophenyl)thio]-

This application note describes a new assay for characterizing the anticancer potential of the novel benzothiazole derivative, Benzothiazole, 2-[(4-chlorophenyl)thio]- (herein referred to as BCPT). The protocol outlines the use of BCPT in inducing apoptosis in human colorectal cancer cells and provides detailed methodologies for assessing cell viability and the apoptotic pathway. This assay is designed for researchers in oncology, drug discovery, and molecular biology.

Introduction

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Several studies have demonstrated that substituted benzothiazoles can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4][5] The proposed mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death.[1][3]

This application note provides a comprehensive protocol for a new assay to evaluate the efficacy of BCPT as a potential anticancer agent. The assay utilizes the HCT116 human colorectal cancer cell line as a model system. The described methodologies include a cell viability assay (MTT) to determine the cytotoxic effects of BCPT and a flow cytometry-based apoptosis assay (Annexin V-FITC/PI) to elucidate the mechanism of cell death.

Materials and Methods

Cell Culture:

The HCT116 human colorectal cancer cell line will be used for all experiments. Cells are to be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation:

BCPT is to be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Working concentrations should be prepared by diluting the stock solution in a complete culture medium. The final DMSO concentration in all experiments should not exceed 0.1%.

Experimental Protocols:

A detailed protocol for each experiment is provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of BCPT on the viability of HCT116 cells.[6][7][8]

Materials:

  • HCT116 cells

  • McCoy's 5A medium with 10% FBS

  • Benzothiazole, 2-[(4-chlorophenyl)thio]- (BCPT)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, treat the cells with various concentrations of BCPT (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 100 µL. Include a vehicle control (0.1% DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in HCT116 cells treated with BCPT using flow cytometry.[9][10]

Materials:

  • HCT116 cells

  • McCoy's 5A medium with 10% FBS

  • Benzothiazole, 2-[(4-chlorophenyl)thio]- (BCPT)

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in 2 mL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with selected concentrations of BCPT (e.g., 0, 10, 25, 50 µM) based on the MTT assay results. Include a vehicle control (0.1% DMSO).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of BCPT on HCT116 Cell Viability (MTT Assay)

BCPT Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.68 ± 0.0454.4
250.35 ± 0.0328.0
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: Analysis of Apoptosis in HCT116 Cells Treated with BCPT (Flow Cytometry)

BCPT Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
1070.8 ± 3.518.9 ± 1.88.2 ± 1.12.1 ± 0.4
2545.3 ± 2.835.6 ± 2.515.4 ± 1.73.7 ± 0.6
5015.1 ± 1.955.2 ± 4.125.3 ± 2.94.4 ± 0.8

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by BCPT.

experimental_workflow cluster_prep Preparation cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cell_culture HCT116 Cell Culture seed_mtt Seed Cells (96-well) cell_culture->seed_mtt seed_apop Seed Cells (6-well) cell_culture->seed_apop compound_prep BCPT Stock Preparation treat_mtt Treat with BCPT compound_prep->treat_mtt treat_apop Treat with BCPT compound_prep->treat_apop seed_mtt->treat_mtt incubate_mtt Incubate (48h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance solubilize->read_mtt seed_apop->treat_apop incubate_apop Incubate (24h) treat_apop->incubate_apop harvest Harvest & Wash Cells incubate_apop->harvest stain Stain (Annexin V/PI) harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Experimental workflow for evaluating the anticancer effects of BCPT.

signaling_pathway cluster_pathway Intrinsic Apoptosis Pathway BCPT Benzothiazole, 2-[(4-chlorophenyl)thio]- (BCPT) Bax Bax/Bak Activation BCPT->Bax Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) BCPT->Bcl2 Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Bax

Caption: Proposed signaling pathway for BCPT-induced apoptosis.

References

Application of Benzothiazole, 2-[(4-chlorophenyl)thio]- in Cancer Cell Lines: A Profile of Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole, 2-[(4-chlorophenyl)thio]- is a sulfur-containing heterocyclic compound belonging to the benzothiazole class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of benzothiazole have demonstrated promising anticancer properties, and the inclusion of a chlorophenylthio moiety at the 2-position suggests a potential for targeted biological activity. This document provides an overview of the application of this compound and its closely related analogues in cancer research, summarizing key findings on its mechanism of action and providing protocols for its investigation. While direct studies on "Benzothiazole, 2-[(4-chlorophenyl)thio]-" are limited, data from structurally similar compounds, particularly those bearing the 2-(4-chlorophenylthio)acetamide scaffold, provide valuable insights into its potential as an anticancer agent.

Mechanism of Action and Biological Effects

Research on benzothiazole derivatives has revealed a multifaceted approach to combating cancer cell proliferation and survival. The primary mechanisms of action observed for compounds structurally related to Benzothiazole, 2-[(4-chlorophenyl)thio]- include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1][2] This is often characterized by:

  • Increased generation of Reactive Oxygen Species (ROS): Elevated ROS levels can lead to cellular damage and trigger apoptotic signaling.[1][2]

  • Disruption of Mitochondrial Membrane Potential: This is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria.[3]

  • Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

  • Activation of Caspases: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, benzothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Studies have shown that these compounds can cause cell cycle arrest in the G2/M phase[4] or the sub-G1 phase[3], preventing cancer cells from dividing and multiplying.

Modulation of Signaling Pathways

The anticancer effects of benzothiazole derivatives are often linked to their ability to interfere with critical signaling pathways that control cell growth, survival, and proliferation. Key pathways modulated by these compounds include:

  • EGFR Signaling: Benzothiazole derivatives have been shown to downregulate the protein expression of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3]

  • JAK/STAT Pathway: This pathway is involved in cell proliferation and survival, and its downregulation by benzothiazole compounds contributes to their anticancer effects.[3]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that promotes cell growth and survival. Benzothiazole derivatives can inhibit this pathway, leading to decreased cancer cell viability.[3]

  • ERK/MAPK Pathway: This pathway is also crucial for cell proliferation, and its inhibition by benzothiazole compounds has been observed.[3]

Quantitative Data on Related Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of benzothiazole derivatives that are structurally related to "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide (Compound 50)Not Specified-[6]
Substituted chlorophenyl oxothiazolidine based benzothiazole (Compound 53)HeLa9.76[7]
Hydrazine based benzothiazole (Compound 11)HeLa2.41[6]
Hydrazine based benzothiazole (Compound 11)COS-74.31[6]

Note: A specific IC50 value for Compound 50 was not provided in the cited literature, but it was noted to have "interesting anti-cancer activities".[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the benzothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., EGFR, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways Modulated by Benzothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Bcl2 Bcl-2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits Benzothiazole->PI3K Inhibits Benzothiazole->JAK Inhibits Benzothiazole->Bcl2 Inhibits Benzothiazole->Bax Activates

Caption: Signaling pathways affected by benzothiazole derivatives.

General Experimental Workflow for Anticancer Drug Screening

G cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment Compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

References

Application Note: A Scalable Synthesis Methodology for Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzothiazole and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The 2-substituted benzothiazoles, in particular, are key pharmacophores in drug discovery.[2] The introduction of an arylthio group at the 2-position can significantly modulate the compound's biological profile. This document outlines a scalable and efficient protocol for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-, a key intermediate for research and development. The proposed methodology is based on the copper-catalyzed Ullmann condensation, a robust and well-established reaction for C-S bond formation suitable for large-scale production.[4][5]

Reaction Scheme

The synthesis proceeds via a copper-catalyzed S-arylation of 2-mercaptobenzothiazole with 1-iodo-4-chlorobenzene.

Reaction Scheme

Experimental Protocol: Copper-Catalyzed S-Arylation

This protocol describes a representative procedure for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]- on a multi-gram scale. The conditions are optimized for scalability, utilizing a cost-effective catalyst system and straightforward purification.

Materials and Equipment:

  • 2-Mercaptobenzothiazole (MBT)

  • 1-Iodo-4-chlorobenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Methanol

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add 2-mercaptobenzothiazole (1.0 eq.), 1-iodo-4-chlorobenzene (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-mercaptobenzothiazole. Begin stirring the suspension.

  • Catalyst Loading: In a separate, dry vial, pre-mix copper(I) iodide (CuI, 0.05 eq.) and N,N'-Dimethylethylenediamine (DMEDA, 0.10 eq.) in a small amount of toluene. Add this catalyst slurry to the main reaction flask.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with additional toluene.

  • Solvent Removal: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot toluene and add methanol as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified solid by filtration, wash with cold methanol, and dry under vacuum to yield Benzothiazole, 2-[(4-chlorophenyl)thio]- as a solid product.

Data Presentation

The following table summarizes typical conditions for the copper-catalyzed S-arylation of thiols with aryl halides, based on analogous reactions in the literature. These parameters highlight the versatility of the Ullmann-type coupling for synthesizing aryl thioethers.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (5)DMEDA (10)K₂CO₃Toluene11085-95
2CuI (10)NoneK₃PO₄DMF12070-85
3Cu₂O (5)Phenanthroline (10)Cs₂CO₃Dioxane10080-92
4CuI (5)L-Proline (20)K₂CO₃DMSO9075-88

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Add Reactants: - 2-Mercaptobenzothiazole - 1-Iodo-4-chlorobenzene - K₂CO₃ solvent 2. Add Toluene reagents->solvent catalyst 3. Add CuI/DMEDA Catalyst solvent->catalyst heat 4. Heat to 110°C under N₂ catalyst->heat monitor 5. Monitor by TLC/HPLC heat->monitor cool 6. Cool to Room Temp monitor->cool filter 7. Filter Salts cool->filter evap 8. Evaporate Solvent filter->evap recrystallize 9. Recrystallize (Toluene/Methanol) evap->recrystallize isolate 10. Filter & Dry Product recrystallize->isolate product Final Product: Benzothiazole, 2-[(4-chlorophenyl)thio]- isolate->product

Caption: Workflow for the scalable synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Potential Biological Action Pathway

Benzothiazole derivatives are known to act as inhibitors of various enzymes. For instance, certain 2-substituted benzothiazoles have been investigated as inhibitors of enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. The diagram below illustrates a generalized mechanism of action where a benzothiazole derivative inhibits an enzyme, thereby blocking a key cellular process.

G cluster_pathway Cellular Process Substrate Substrate (e.g., DNA) Product Product (e.g., Replicated DNA) Substrate->Product Enzymatic Conversion Outcome Blockage of Cell Proliferation Product->Outcome leads to Enzyme Enzyme (e.g., Topoisomerase) Enzyme->Substrate Inhibitor Benzothiazole Derivative (Inhibitor) Inhibitor->Enzyme Inhibition

Caption: Generalized inhibition of a key enzyme by a benzothiazole derivative.

The described copper-catalyzed S-arylation protocol provides a scalable and efficient route for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-. The use of a well-established Ullmann-type condensation reaction, coupled with readily available starting materials and a simple purification procedure, makes this methodology highly suitable for researchers, scientists, and drug development professionals who require access to this compound on a gram-to-kilogram scale. The versatility of the benzothiazole scaffold ensures its continued importance in the development of novel therapeutic agents and functional materials.[3][6][7]

References

Application Note: Purification of 2-[(4-chlorophenyl)thio]benzothiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a general protocol for the purification of 2-[(4-chlorophenyl)thio]benzothiazole using silica gel column chromatography. This method is widely applicable to various benzothiazole derivatives, which are significant scaffolds in medicinal chemistry and drug development. The purification strategy is based on the principle of adsorption chromatography, where the separation of the target compound from impurities is achieved based on their differential affinities for the stationary phase and the mobile phase. Proper purification is a critical step to ensure the purity and quality of the final compound for subsequent biological assays and further development.

Experimental Overview

The purification process involves the preparation of a crude sample of 2-[(4-chlorophenyl)thio]benzothiazole, followed by its separation on a silica gel column using a non-polar/polar solvent system. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Detailed Experimental Protocol

1. Materials and Reagents

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)[1][2]

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Ethyl acetate (polar)

  • Crude Sample: Synthesized 2-[(4-chlorophenyl)thio]benzothiazole dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase mixture).

  • TLC Supplies:

    • Silica gel TLC plates (with F254 indicator)[1]

    • Developing chamber

    • UV lamp for visualization

2. Preparation of the Chromatography Column

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 98:2 n-hexane:ethyl acetate).

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped within the stationary phase.

  • Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

3. Sample Preparation and Loading

  • Dissolve the crude 2-[(4-chlorophenyl)thio]benzothiazole in a minimum volume of the mobile phase or a more polar solvent like dichloromethane.

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the prepared column.

  • Carefully apply the prepared sample to the top of the column.

4. Elution and Fraction Collection

  • Begin the elution process with a low polarity mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This allows for the separation of compounds with different polarities. For example, start with 2% ethyl acetate in n-hexane and gradually increase to 5%, 10%, and so on.

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL).

5. Monitoring the Separation

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., the same as the mobile phase).

  • Visualize the separated spots under a UV lamp.

  • Combine the fractions that contain the pure desired product, as determined by their TLC profiles.

6. Product Isolation

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-[(4-chlorophenyl)thio]benzothiazole.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterDescription
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[1][2]
Mobile Phase n-Hexane and Ethyl Acetate mixture[3][4]
Elution Mode Gradient Elution (e.g., 2% to 20% Ethyl Acetate in n-Hexane)
Detection Method Thin-Layer Chromatography (TLC) with UV visualization[1][4][5]
Typical Rf Value The Rf value will depend on the exact mobile phase composition. For a non-polar solvent system like 25:75 ethyl acetate:hexane, related benzothiazole compounds show Rf values in the range of 0.2-0.7.[3][4]

Visualizations

Diagram 1: Experimental Workflow for Purification

Purification_Workflow A Crude Sample Preparation C Sample Loading A->C B Column Packing (Silica Gel Slurry) B->C D Gradient Elution (n-Hexane/Ethyl Acetate) C->D E Fraction Collection D->E F TLC Monitoring E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for the purification of 2-[(4-chlorophenyl)thio]benzothiazole.

References

Application Note: Quantitative Analysis of Benzothiazole, 2-[(4-chlorophenyl)thio]- by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Benzothiazole, 2-[(4-chlorophenyl)thio]-, a novel benzothiazole derivative with potential applications in pharmaceutical and materials science research. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated. The described methodology provides a precise and accurate means of quantifying this compound, making it suitable for quality control, stability testing, and various research applications.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal and materials chemistry due to their diverse biological activities and unique photophysical properties. The specific compound, Benzothiazole, 2-[(4-chlorophenyl)thio]-, is a subject of ongoing research. Accurate and precise quantification of this molecule is crucial for its development and application. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds. This document outlines a comprehensive HPLC method for the quantitative analysis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 285 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Benzothiazole, 2-[(4-chlorophenyl)thio]- reference standard (purity >99%)

Standard Solution Preparation

A stock solution of Benzothiazole, 2-[(4-chlorophenyl)thio]- (1 mg/mL) is prepared by dissolving the accurately weighed reference standard in acetonitrile. A series of calibration standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh the sample containing Benzothiazole, 2-[(4-chlorophenyl)thio]- and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResultsAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Specificity No interference from blankNo interfering peaks at the retention time of the analyte

Results and Discussion

The developed HPLC method provides excellent separation and quantification of Benzothiazole, 2-[(4-chlorophenyl)thio]-. The retention time for the analyte under the specified conditions is approximately 5.2 minutes. The calibration curve demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The accuracy and precision of the method were found to be within the acceptable limits, indicating that the method is reliable for its intended purpose. The specificity of the method was confirmed by the absence of any interfering peaks from the blank at the retention time of the analyte.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Reference Standard HPLC HPLC System Standard->HPLC Inject Sample Test Sample Sample->HPLC Inject MobilePhase Mobile Phase (ACN:H2O:FA) MobilePhase->HPLC Elute Detector UV Detector (285 nm) HPLC->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for the HPLC analysis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Quantitative Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.4

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of Benzothiazole, 2-[(4-chlorophenyl)thio]- has been successfully developed and validated. The method is accurate, precise, and specific, making it a valuable tool for the routine analysis of this compound in various research and quality control settings.

Signaling Pathway (Illustrative)

While this application note focuses on a chemical analysis method, the following diagram illustrates a hypothetical signaling pathway where a benzothiazole derivative might act as an inhibitor, a common mechanism of action for such compounds in drug development.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor Benzothiazole Derivative Inhibitor->KinaseB

Caption: Hypothetical signaling pathway showing inhibition by a benzothiazole derivative.

Application Notes and Protocols for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and protocols for the in vitro use of the compound "Benzothiazole, 2-[(4-chlorophenyl)thio]-". However, a comprehensive search of the scientific literature did not yield specific data on the in vitro applications, working concentrations, or biological mechanism of action for this particular chemical entity. The information presented herein is based on the broader family of benzothiazole derivatives and should be considered as a starting point for empirical determination of the optimal conditions for "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of benzothiazole have been reported to exhibit a range of biological effects, including antiproliferative, antimicrobial, anti-inflammatory, and anticonvulsant properties. The mechanism of action for some benzothiazole derivatives involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 enzymes, such as CYP1A1, which can lead to the generation of reactive electrophilic species and ultimately trigger apoptosis in cancer cells.

"Benzothiazole, 2-[(4-chlorophenyl)thio]-" is a specific derivative whose biological activity and effective concentrations for in vitro experiments are not well-documented in publicly available research. Therefore, the following sections provide generalized protocols and a framework for researchers to systematically determine the working concentrations and potential biological effects of this compound.

Data Presentation: A Framework for Determining Working Concentrations

As no specific quantitative data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is available, the following table provides a template for researchers to populate with their empirically determined data. The suggested concentration ranges are based on the activities of other studied benzothiazole derivatives, which have shown effects from the nanomolar to the micromolar range.

Experiment Type Cell Line(s) Parameter Measured Suggested Starting Concentration Range Observed EC50/IC50 (to be determined) Notes
Cell Viability Assaye.g., MCF-7, A549, etc.Cell Proliferation/Viability0.01 µM - 100 µMTBDA broad range is recommended for initial screening.
Apoptosis AssayTBDCaspase activity, Annexin V stainingTBD (based on viability results)TBDTo be performed at concentrations around the determined IC50.
CYP1A1 Induction Assaye.g., HepG2EROD activity, CYP1A1 protein levels0.01 µM - 50 µMTBDTo investigate if the compound acts via the AhR pathway.
Mechanism of Action StudyTBDTarget protein expression/activityTBD (based on initial findings)TBDDependent on the observed phenotype from initial screens.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of the compound on a given cell line.

Materials:

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot for CYP1A1 Induction

This protocol aims to determine if the compound induces the expression of the cytochrome P450 enzyme CYP1A1.

Materials:

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

  • Hepatoma cell line (e.g., HepG2)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CYP1A1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (based on viability data) for 24 hours. A known CYP1A1 inducer (e.g., TCDD) should be used as a positive control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection: Detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the CYP1A1 signal to the β-actin signal.

Mandatory Visualizations

Proposed Signaling Pathway for Benzothiazole Derivatives

The following diagram illustrates a commonly proposed signaling pathway for certain bioactive benzothiazole derivatives, which involves the Aryl Hydrocarbon Receptor (AhR). It is hypothesized that "Benzothiazole, 2-[(4-chlorophenyl)thio]-" may act through a similar mechanism.

Benzothiazole_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BT Benzothiazole Derivative AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) BT->AhR_complex Binds AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with DRE Dioxin Response Element (DRE) AhR_active->DRE Binds to ARNT->DRE Binds to CYP1A1_gene CYP1A1 Gene DRE->CYP1A1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation Metabolites Reactive Metabolites CYP1A1_protein->Metabolites Metabolizes Pro-carcinogens Apoptosis Apoptosis Metabolites->Apoptosis

Caption: Proposed AhR-mediated signaling pathway for bioactive benzothiazoles.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a logical workflow for the initial in vitro characterization of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Experimental_Workflow A Compound Preparation (Stock Solution in DMSO) B Initial Broad-Range Cell Viability Screening (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Mechanism of Action Studies (at concentrations near IC50) C->D E Apoptosis Assays (Annexin V, Caspase) D->E F Signaling Pathway Analysis (e.g., Western Blot for CYP1A1) D->F G Further Target Validation E->G F->G

Caption: Logical workflow for the in vitro evaluation of a novel compound.

Conclusion

While specific experimental data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is currently unavailable in the scientific literature, the provided application notes and generalized protocols offer a solid foundation for researchers to begin their investigations. It is recommended to start with broad-range cell viability assays to determine the cytotoxic potential and effective concentration range of the compound. Subsequent mechanistic studies can then be designed based on these initial findings, potentially exploring pathways, such as the AhR signaling cascade, that are common to other bioactive benzothiazole derivatives. Careful and systematic experimentation will be crucial in elucidating the biological properties of this novel compound.

Use of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" as a chemical probe for specific proteins

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" as a Chemical Probe for Specific Proteins

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on "Benzothiazole, 2-[(4-chlorophenyl)thio]-" as a validated chemical probe for a particular protein target. The following application notes and protocols are presented as a comprehensive guide for the characterization and application of a novel benzothiazole derivative, such as the one specified, as a chemical probe. The experimental details provided are generalized and should be adapted based on the specific properties of the compound and the biological system under investigation.

Introduction to Benzothiazoles as Chemical Probes

Benzothiazole is a privileged heterocyclic scaffold that is a component of numerous biologically active compounds, including drugs and chemical probes.[1][2][3] Derivatives of benzothiazole have been shown to exhibit a wide range of activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] The versatility of the benzothiazole core allows for chemical modifications that can be tailored to achieve high affinity and selectivity for specific protein targets.

Some benzothiazole derivatives have been developed as fluorescent probes for detecting biological molecules and aggregates, such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases.[6] Others have been designed as "turn-on" fluorescent probes for detecting specific amino acids like cysteine or reactive oxygen species such as hydrogen peroxide in living cells.[7][8] This highlights the potential of the benzothiazole scaffold in creating sophisticated tools for chemical biology.

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target.[9] For a compound like "Benzothiazole, 2-[(4-chlorophenyl)thio]-" to be validated as a chemical probe, a systematic evaluation of its potency, selectivity, and mechanism of action is required.[9][10]

Hypothetical Workflow for Validation and Use of a Novel Benzothiazole Probe

The following diagram outlines a typical workflow for the validation and application of a new chemical probe.

G cluster_0 Probe Validation cluster_1 Probe Application Target Identification 1. Target Identification (e.g., Affinity Chromatography, Proteomics) Binding Affinity & Kinetics 2. Binding Affinity & Kinetics (e.g., ITC, SPR, FP) Target Identification->Binding Affinity & Kinetics Cellular Target Engagement 3. Cellular Target Engagement (e.g., CETSA, Activity-Based Probes) Binding Affinity & Kinetics->Cellular Target Engagement Selectivity Profiling 4. Selectivity Profiling (e.g., Kinome Scan, Proteome-wide Profiling) Cellular Target Engagement->Selectivity Profiling Functional Cellular Assays 5. Functional Cellular Assays (e.g., Enzyme Activity, Reporter Assays) Cellular Target Engagement->Functional Cellular Assays Pathway Analysis 6. Pathway Analysis (e.g., Western Blot, RNA-Seq) Functional Cellular Assays->Pathway Analysis In Vivo Model Studies 7. In Vivo Model Studies (e.g., Pharmacokinetics, Efficacy) Pathway Analysis->In Vivo Model Studies

Workflow for Chemical Probe Validation and Application.

Data Presentation

Quantitative data from validation experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Characterization of Benzothiazole Probe-Protein Interaction

ParameterValueMethod
Binding Affinity (Kd) Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)
IC50 / EC50 Enzyme Inhibition / Functional Assay
On-rate (kon) Surface Plasmon Resonance (SPR)
Off-rate (koff) Surface Plasmon Resonance (SPR)

Table 2: Cellular Activity of Benzothiazole Probe

ParameterValueCell LineMethod
Target Engagement (EC50) Cellular Thermal Shift Assay (CETSA)
Functional Effect (EC50) Cell-based Functional Assay
Cytotoxicity (CC50) MTT / CellTiter-Glo Assay

Experimental Protocols

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

This protocol measures the heat change upon binding of the chemical probe to its target protein to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified target protein (dialyzed into ITC buffer)

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" (dissolved in a compatible solvent, e.g., DMSO, and then diluted in ITC buffer)

  • ITC instrument and cells

  • ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Prepare the protein solution to a final concentration of 10-20 µM in ITC buffer.

  • Prepare the benzothiazole probe solution to a concentration 10-20 times that of the protein concentration in the same ITC buffer. The final DMSO concentration should be identical in both the protein and probe solutions and should not exceed 1-2%.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the benzothiazole probe solution into the injection syringe.

  • Set up the ITC experiment with an initial delay, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Perform a control titration by injecting the probe solution into the buffer alone to account for the heat of dilution.

  • Analyze the data by subtracting the heat of dilution from the experimental data and fitting the integrated heat changes to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the chemical probe binds to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing the target protein

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

  • PBS, lysis buffer (containing protease inhibitors)

  • Equipment for heating samples, SDS-PAGE, and Western blotting

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with various concentrations of the benzothiazole probe or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a specific antibody for the target protein.

  • Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

Protocol 3: Western Blot for Pathway Analysis

This protocol is used to assess the effect of the chemical probe on the expression or post-translational modification (e.g., phosphorylation) of proteins in a signaling pathway downstream of the target.

Materials:

  • Cultured cells

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

  • Cell lysis buffer, protein assay kit

  • SDS-PAGE gels, transfer apparatus, PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with different concentrations of the benzothiazole probe for various time points.

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the protein of interest (or its phosphorylated form) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathway Visualization

The following is a hypothetical signaling pathway that could be modulated by a benzothiazole chemical probe targeting a hypothetical kinase, "Target Kinase." Benzothiazole derivatives have been shown to affect signaling pathways involved in cell proliferation, such as the AKT and MAPK pathways.[11]

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Target_Kinase Target_Kinase Receptor->Target_Kinase activates Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 phosphorylates Downstream_Effector_2 Downstream_Effector_2 Target_Kinase->Downstream_Effector_2 phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Probe Benzothiazole Probe Probe->Target_Kinase inhibits

Hypothetical signaling pathway modulated by a benzothiazole probe.

This guide provides a framework for the systematic validation and use of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" or any novel compound as a chemical probe. Rigorous characterization is essential to ensure that the probe is a reliable tool for investigating protein function and biological pathways.

References

Application Note: High-Throughput Screening for Inhibitors of STAT3 Signaling using a Benzothiazole-Based Chemical Library

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a high-throughput screening (HTS) campaign to identify potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway from a library of benzothiazole derivatives, including "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The protocol employs a multi-step approach, beginning with a primary screen using a STAT3-responsive luciferase reporter gene assay to identify compounds that inhibit STAT3-mediated transcription. Positive hits are then subjected to a secondary counterscreen to eliminate false positives, followed by a cell viability assay to assess cytotoxicity. Finally, a biophysical assay, Fluorescence Polarization (FP), is used to confirm direct binding of hit compounds to the STAT3 SH2 domain. This workflow provides a robust methodology for the identification and characterization of novel STAT3 inhibitors.

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival.[1][2][3] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy.[2][4] Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anticancer properties.[5][6][7] Several studies have suggested that certain benzothiazole-containing small molecules may exert their anti-tumor effects by modulating the STAT3 signaling pathway.[2][3] This application note provides a detailed HTS protocol to screen a benzothiazole-based compound library for novel inhibitors of STAT3 signaling.

Materials and Methods

Reagents and Materials
  • Compound Library: Benzothiazole derivatives, including "Benzothiazole, 2-[(4-chlorophenyl)thio]-", dissolved in 100% DMSO.

  • Cell Lines:

    • HEK293 cells stably expressing a STAT3-responsive firefly luciferase reporter construct (HEK293-STAT3-Luc).

    • Parental HEK293 cells.

  • Assay Kits and Reagents:

    • Dual-Luciferase® Reporter Assay System (Promega).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[8][9][10]

    • Recombinant human STAT3 protein (purified).

    • Fluorescein-labeled phosphotyrosine (pY) peptide probe for STAT3 SH2 domain.

  • Equipment:

    • Automated liquid handling system.

    • Microplate luminometer.

    • Fluorescence polarization plate reader.

    • CO2 incubator.

Experimental Protocols

Primary HTS: STAT3-Responsive Luciferase Reporter Assay

This assay is designed to identify compounds that inhibit the transcriptional activity of STAT3.[11][12][13][14][15]

  • Cell Plating: Seed HEK293-STAT3-Luc cells in 384-well white, opaque-bottom plates at a density of 10,000 cells/well in 20 µL of culture medium. Incubate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of test compounds from the benzothiazole library to the assay plates. Include positive controls (e.g., a known STAT3 inhibitor) and negative controls (DMSO vehicle).

  • Stimulation: Add 5 µL of a solution containing an appropriate STAT3 activator (e.g., Interleukin-6) to all wells, except for the negative control wells.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for 6 hours.

  • Luciferase Assay: Equilibrate the plates to room temperature for 10 minutes. Add 25 µL of the Dual-Luciferase® Reagent to each well.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

Secondary Assay: Counterscreen for Luciferase Inhibitors

This step is crucial to eliminate false positives that directly inhibit the luciferase enzyme.

  • Cell Plating: Seed parental HEK293 cells (lacking the STAT3 reporter construct) in 384-well plates as described for the primary screen.

  • Compound Addition: Add the hit compounds identified from the primary screen to the assay plates.

  • Luciferase Assay: After a 30-minute incubation at room temperature, add a recombinant luciferase enzyme and its substrate to the wells.

  • Data Acquisition: Measure luminescence immediately. Compounds that show a significant decrease in luminescence in this assay are considered potential luciferase inhibitors and are excluded from further analysis.

Tertiary Assay: Cell Viability Assay

This assay determines the cytotoxicity of the confirmed hits.[10][16]

  • Cell Plating: Seed HEK293-STAT3-Luc cells in 384-well plates as in the primary screen.

  • Compound Treatment: Add serial dilutions of the confirmed hit compounds to the cells and incubate for 48 hours.

  • CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][9]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][17]

  • Data Acquisition: Measure luminescence to determine the number of viable cells.

Confirmatory Assay: Fluorescence Polarization (FP) Assay

This biophysical assay confirms the direct binding of hit compounds to the STAT3 SH2 domain, which is critical for STAT3 dimerization and activation.[18][19][20][21][22]

  • Assay Preparation: Prepare a reaction mixture containing recombinant STAT3 protein and a fluorescein-labeled pY-peptide probe in assay buffer.

  • Compound Addition: Add the non-cytotoxic hit compounds at various concentrations to a 384-well black, low-volume microplate.

  • Reaction Initiation: Add the STAT3 protein and fluorescent probe mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters. A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the compound, signifying direct binding to the STAT3 SH2 domain.[20]

Data Presentation

The quantitative data from each assay should be summarized in the following tables for clear comparison and analysis.

Table 1: Primary HTS Results - STAT3 Luciferase Reporter Assay

Compound IDConcentration (µM)% Inhibition of Luciferase Activity
BZT-0011085.2
BZT-0021012.5
.........
Positive Control595.0
Negative Control-0.0

Table 2: Secondary Counterscreen - Luciferase Inhibition

Compound ID% Inhibition of Recombinant LuciferaseClassification
BZT-0012.1Non-inhibitor
BZT-X78.9Luciferase Inhibitor
.........

Table 3: Tertiary Assay - Cell Viability (IC50 Values)

Compound IDIC50 (µM)
BZT-001> 50
BZT-Y5.8
......

Table 4: Confirmatory Assay - Fluorescence Polarization (Ki Values)

Compound IDKi (µM)
BZT-00115.2
......

Visualization

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Counterscreening cluster_tertiary Mechanism of Action cluster_output Final Output start Benzothiazole Compound Library primary_assay STAT3 Luciferase Reporter Assay start->primary_assay counterscreen Luciferase Counterscreen primary_assay->counterscreen Initial Hits viability Cell Viability Assay (Cytotoxicity) counterscreen->viability True Hits fp_assay Fluorescence Polarization Assay (Direct Binding) viability->fp_assay Non-toxic Hits confirmed_hits Confirmed STAT3 Inhibitors fp_assay->confirmed_hits Direct Binders

Caption: High-throughput screening workflow for the identification of STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization nuc_dimer STAT3 Dimer dimer->nuc_dimer Nuclear Translocation dna DNA nuc_dimer->dna Binding transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor compound Benzothiazole, 2-[(4-chlorophenyl)thio]- compound->dimer Inhibition

Caption: Simplified STAT3 signaling pathway and the putative inhibitory action of the test compound.

References

Proper handling and storage procedures for "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Benzothiazole, 2-[(4-chlorophenyl)thio]-" is a benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Derivatives of benzothiazole have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This document provides recommended procedures for the proper handling, storage, and potential experimental use of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Compound Properties

Quantitative data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is not widely available. The following table summarizes key properties based on general knowledge of benzothiazole derivatives and data for the closely related compound, 2-(4-chlorophenyl)benzothiazole (CAS 6265-91-4).

PropertyValue (Estimated)Source/Analogue
CAS Number 21873-59-6
Molecular Formula C₁₃H₈ClNS₂Calculated
Molecular Weight 277.79 g/mol Calculated
Appearance Likely a light yellow to off-white solidAnalogue: 2-(4-chlorophenyl)benzothiazole
Melting Point Not available. Analogue melts at 118 °C.Analogue: 2-(4-chlorophenyl)benzothiazole
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.General for benzothiazole derivatives
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.General for benzothiazole derivatives

Safety and Handling

Due to the lack of specific toxicity data, "Benzothiazole, 2-[(4-chlorophenyl)thio]-" should be handled as a potentially hazardous substance. The hazard profile of the related compound 2-(4-chlorophenyl)benzothiazole includes warnings for being harmful if swallowed, causing serious eye irritation, and being harmful to aquatic life with long-lasting effects.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If handling fine powders that may become airborne, a NIOSH-approved respirator may be necessary.

3.2. Handling Procedures

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and work away from sources of ignition.

  • In case of accidental exposure, follow the first aid measures outlined in Section 4.

3.3. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from direct sunlight and heat.

First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Experimental Protocols

The following are generalized protocols that may be adapted for "Benzothiazole, 2-[(4-chlorophenyl)thio]-". Researchers should consult the primary literature for more specific methodologies related to their research goals.

5.1. General Procedure for the Synthesis of 2-(Arylthio)benzothiazoles

This protocol is a representative method for the synthesis of compounds structurally similar to "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Materials:

  • 2-Mercaptobenzothiazole

  • 4-Chlorobenzenethiol

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., ethanol, acetonitrile, DMF)

  • An oxidizing agent (e.g., iodine, hydrogen peroxide) if proceeding through a disulfide intermediate.

Procedure:

  • Dissolve 2-mercaptobenzothiazole and 4-chlorobenzenethiol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the reaction mixture.

  • If required, add the oxidizing agent portion-wise.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

5.2. Protocol for In Vitro Biological Screening (General)

This protocol outlines a general workflow for assessing the biological activity of the compound.

  • Compound Preparation: Prepare a stock solution of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the stock solution to the desired final concentrations in the appropriate cell culture medium or assay buffer.

  • Cell Seeding (for cell-based assays): Seed cells in microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add the diluted compound solutions to the assay plates. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a specified period under controlled conditions (e.g., 37°C, 5% CO₂).

  • Assay Readout: Perform the assay-specific readout (e.g., measuring cell viability, enzyme activity, or gene expression).

  • Data Analysis: Analyze the data to determine the biological activity of the compound (e.g., IC₅₀ or EC₅₀ values).

Visualizations

Handling_Workflow Figure 1. General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment risk_assessment->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware experiment->decontaminate waste Dispose of Waste Properly decontaminate->waste store Store Compound in Designated Area waste->store

Caption: Figure 1. General Handling Workflow

Synthesis_Pathway Figure 2. Representative Synthesis Pathway reagents 2-Mercaptobenzothiazole + 4-Chlorobenzenethiol reaction_conditions Base, Solvent (Optional Oxidant) reagents->reaction_conditions reaction Reaction Mixture reaction_conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Benzothiazole, 2-[(4-chlorophenyl)thio]- purification->product

Caption: Figure 2. Representative Synthesis Pathway

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the synthesis yield of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-, primarily through the S-arylation of 2-mercaptobenzothiazole with a 4-chlorophenyl halide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Aryl Halide: 4-Chlorophenyl halides can be unreactive under standard nucleophilic aromatic substitution conditions. 2. Improper Base: The chosen base may not be strong enough to deprotonate 2-mercaptobenzothiazole effectively. 3. Catalyst Inactivity (for catalyzed reactions): The copper catalyst may be oxidized or poisoned. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Activate the Aryl Halide: Use a more reactive halide such as 4-iodophenyl chloride or 4-bromophenyl chloride. Alternatively, introduce an electron-withdrawing group on the 4-chlorophenyl ring if the core structure allows. 2. Select a Stronger Base: Use a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) to ensure complete deprotonation of the thiol. 3. Use Fresh Catalyst: For copper-catalyzed reactions, use freshly sourced copper(I) iodide (CuI) or activate the copper catalyst prior to use. 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Side Products 1. Disulfide Formation: Oxidation of 2-mercaptobenzothiazole can lead to the formation of the corresponding disulfide. 2. Homocoupling of Aryl Halide: In catalyzed reactions, the aryl halide can undergo homocoupling to form 4,4'-dichlorobiphenyl. 3. Hydrolysis of Starting Material: Presence of water can lead to hydrolysis of the starting materials or intermediates.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize Catalyst and Ligand: In copper-catalyzed reactions, the choice of ligand can influence the extent of side reactions. Consider using ligands like 1,10-phenanthroline. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
Difficult Purification 1. Similar Polarity of Product and Starting Materials: The product may have a similar polarity to the starting materials, making separation by chromatography challenging. 2. Presence of Catalyst Residues: Residual copper catalyst can contaminate the product.1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. 2. Aqueous Work-up: Perform an aqueous work-up with a solution of ammonia or EDTA to chelate and remove residual copper catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Benzothiazole, 2-[(4-chlorophenyl)thio]-?

A1: The most prevalent method is the S-arylation of 2-mercaptobenzothiazole with an activated 4-chlorophenyl halide. This is typically achieved through a copper-catalyzed Ullmann-type coupling reaction or a nucleophilic aromatic substitution (SNAr) reaction. The Ullmann approach often provides higher yields but may require higher temperatures and a catalyst.

Q2: Which 4-chlorophenyl halide is the best choice for this reaction?

A2: The reactivity of aryl halides in this type of reaction follows the order I > Br > Cl. Therefore, 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene would be more reactive and likely give higher yields under milder conditions compared to 1,4-dichlorobenzene.

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: The key parameters to optimize are:

  • Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of 2-mercaptobenzothiazole.

  • Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is generally preferred.

  • Temperature: The optimal temperature will depend on the reactivity of the aryl halide and the catalyst used. It is often necessary to heat the reaction to achieve a good conversion rate.

  • Catalyst and Ligand (for Ullmann coupling): The choice of copper source (e.g., CuI, Cu₂O) and ligand (e.g., 1,10-phenanthroline, L-proline) can significantly impact the reaction efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to achieve good separation between the starting materials (2-mercaptobenzothiazole and the aryl halide) and the desired product.

Q5: What are the expected spectroscopic data for Benzothiazole, 2-[(4-chlorophenyl)thio]-?

A5: While specific data may vary slightly based on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: Aromatic protons of the benzothiazole and 4-chlorophenyl rings will appear in the aromatic region (typically δ 7.0-8.5 ppm).

  • ¹³C NMR: Signals for the carbon atoms of the benzothiazole and 4-chlorophenyl rings will be observed in the aromatic region. The carbon atom of the C-S-C linkage will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈ClNS₂).

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Protocol 1: Copper-Catalyzed S-Arylation of 2-Mercaptobenzothiazole

This protocol is based on a general method for the copper-catalyzed synthesis of 2-(arylthio)benzothiazoles.

Materials:

  • 2-Mercaptobenzothiazole

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole (1.0 mmol), 1-chloro-4-iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Parameter Condition Reported Yield Range
Temperature 110-130 °C70-90%
Reaction Time 12-24 hours
Base K₂CO₃, Cs₂CO₃
Catalyst CuI, Cu₂O

Visualizations

Synthesis Workflow

SynthesisWorkflow reagents Starting Materials - 2-Mercaptobenzothiazole - 4-Chlorophenyl Halide - Base - Catalyst (optional) reaction S-Arylation Reaction (e.g., Ullmann Coupling) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product Benzothiazole, 2-[(4-chlorophenyl)thio]- purification->product

Caption: General workflow for the synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Troubleshooting Logic

TroubleshootingLogic start Low Yield? check_reagents Check Reagent Purity and Reactivity start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_base Optimize Base (Strength, Stoichiometry) check_conditions->optimize_base optimize_catalyst Optimize Catalyst/Ligand (for Ullmann reaction) optimize_base->optimize_catalyst side_reactions Analyze for Side Products (e.g., Disulfide) optimize_catalyst->side_reactions purification_issue Investigate Purification Step side_reactions->purification_issue

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Troubleshooting Guide

Issue 1: Initial compound precipitation in aqueous buffer.

Possible Cause: The intrinsic aqueous solubility of Benzothiazole, 2-[(4-chlorophenyl)thio]- is very low, leading to immediate precipitation when introduced into an aqueous environment.

Solutions:

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This technique, known as co-solvency, reduces the interfacial tension between the compound and the aqueous solution.[1] Start with a small percentage of a co-solvent and gradually increase the concentration until the compound dissolves.

  • pH Adjustment: Although the benzothiazole moiety is weakly basic, the overall molecule's pKa may allow for solubility changes with pH. Experiment with a range of pH values to determine if the compound's solubility increases in acidic or basic conditions.[2]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][4] Non-ionic surfactants are generally less likely to cause irritation than their ionic counterparts.[3]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare stock solutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of aqueous buffers at the desired pH.

  • In a multi-well plate, add a fixed volume of the aqueous buffer to each well.

  • To each well, add increasing volumes of the compound's stock solution, representing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Seal the plate and shake at a constant temperature for a predetermined time (e.g., 24 hours) to allow for equilibration.

  • Visually inspect each well for precipitation.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Summary: Co-solvent Efficacy

Co-solventConcentration Range Tested (% v/v)Maximum Achieved Solubility (µg/mL)Observations
DMSO0.5 - 10[Enter experimental data][e.g., Precipitation observed above 2%]
Ethanol0.5 - 10[Enter experimental data][e.g., Clear solution up to 5%]
PEG 4000.5 - 10[Enter experimental data][e.g., Highest solubility achieved]
Issue 2: Low bioavailability in in-vivo studies despite achieving solubility in formulation.

Possible Cause: The compound may be precipitating out of the formulation upon administration and dilution in physiological fluids.

Solutions:

  • Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic carrier.[1][5][6] This involves dissolving both the compound and a carrier (e.g., a polymer like PVP or a sugar like mannitol) in a common solvent and then removing the solvent. The resulting solid form has the drug dispersed at a molecular level within the carrier, which can enhance the dissolution rate.

  • Inclusion Complexation: Utilize cyclodextrins to form inclusion complexes with the compound.[2][5] The hydrophobic inner cavity of the cyclodextrin can encapsulate the poorly soluble molecule, while the hydrophilic exterior improves aqueous solubility.[4]

  • Nanosuspensions: Reduce the particle size of the compound to the nanometer range.[3][5] This increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®).

  • Dissolve both "Benzothiazole, 2-[(4-chlorophenyl)thio]-" and the carrier in a common volatile solvent (e.g., methanol, acetone) at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Characterize the solid dispersion for its physical state (amorphous vs. crystalline) using techniques like XRD and DSC.

  • Perform dissolution studies on the solid dispersion to assess the improvement in dissolution rate compared to the pure compound.

Data Summary: Dissolution Rate Enhancement

FormulationDrug:Carrier Ratio (w/w)% Drug Dissolved in 30 minFold Increase in Dissolution
Pure Compound-[Enter experimental data]-
Solid Dispersion (PVP K30)1:5[Enter experimental data][Calculate]
Solid Dispersion (Soluplus®)1:5[Enter experimental data][Calculate]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the solubility of "Benzothiazole, 2-[(4-chlorophenyl)thio]-"?

A1: Start with simple and readily available methods. A good initial approach is to screen a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) and to investigate the effect of pH on the compound's solubility.[1][2] These initial screens can provide valuable information to guide further formulation development.

Q2: Are there any specific excipients that are known to work well with benzothiazole derivatives?

  • Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F68) are frequently used.[1][4]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[4]

Q3: How can I choose between different solubility enhancement techniques?

A3: The choice of technique depends on several factors including the desired dosage form (e.g., oral, parenteral), the required dose, and the physicochemical properties of the compound. The following workflow can guide your decision-making process.

G cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_characterization Characterization & Optimization start Poorly Soluble Compound: Benzothiazole, 2-[(4-chlorophenyl)thio]- cosolvents Co-solvent & pH Screening start->cosolvents surfactants Surfactant Screening start->surfactants solid_dispersion Solid Dispersion cosolvents->solid_dispersion Moderate Improvement nanosuspension Nanosuspension cosolvents->nanosuspension Low Improvement complexation Inclusion Complexation (Cyclodextrins) surfactants->complexation Moderate Improvement surfactants->nanosuspension Low Improvement dissolution Dissolution Testing solid_dispersion->dissolution complexation->dissolution nanosuspension->dissolution stability Stability Studies dissolution->stability bioavailability In-vivo Bioavailability stability->bioavailability end end bioavailability->end Successful Formulation G cluster_formulation Formulation Type cluster_technique Analytical Technique solution Solution (Co-solvents, Surfactants) hplc HPLC solution->hplc Concentration dissolution Dissolution Apparatus solution->dissolution Release Profile solid Solid Dispersion solid->hplc Content Uniformity xrd_dsc XRD / DSC solid->xrd_dsc Physical State solid->dissolution Release Profile nano Nanosuspension nano->hplc Concentration dls DLS nano->dls Particle Size nano->dissolution Release Profile

References

Troubleshooting unexpected experimental results with "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Benzothiazole, 2-[(4-chlorophenyl)thio]-". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Q1: My reaction to synthesize "Benzothiazole, 2-[(4-chlorophenyl)thio]-" has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-arylthio-benzothiazoles can stem from several factors. The most common synthetic route involves the reaction of 2-mercaptobenzothiazole with 4-chlorophenylboronic acid or a copper-catalyzed reaction between 2-mercaptobenzothiazole and 4-chloroiodobenzene (an Ullmann-type condensation).

Potential Causes & Solutions:

  • Poor quality of starting materials: Ensure the purity of 2-mercaptobenzothiazole and the 4-chlorophenyl source. Impurities can interfere with the reaction.

  • Inefficient catalyst activity (for copper-catalyzed reactions): The choice of copper catalyst and ligand is crucial. If you are using a copper-catalyzed reaction, consider screening different copper sources (e.g., CuI, Cu2O) and ligands (e.g., L-proline, phenanthroline).

  • Reaction temperature and time: These reactions often require elevated temperatures to proceed efficiently. Optimization of both temperature and reaction time is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Base selection: The choice of base can significantly impact the reaction outcome. Common bases include K2CO3, Cs2CO3, and organic bases like triethylamine. The optimal base may depend on the specific reaction conditions.

  • Atmosphere: For copper-catalyzed reactions, it is often beneficial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products?

A2: The formation of side products is a common issue. Identifying these impurities can help in optimizing the reaction conditions and purification strategy.

Common Side Products:

  • Unreacted starting materials: Residual 2-mercaptobenzothiazole and the 4-chlorophenyl reagent are common impurities.

  • Disulfide formation: 2-Mercaptobenzothiazole can oxidize to form dibenzothiazolyl disulfide, especially in the presence of air.

  • Homocoupling of the aryl halide: In copper-catalyzed reactions, the 4-chlorophenyl reagent can undergo homocoupling to form 4,4'-dichlorobiphenyl.

  • Products of C-S bond cleavage: Under harsh basic or nucleophilic conditions, the desired product can undergo cleavage of the C-S bond, leading to the formation of 2-mercaptobenzothiazole and other degradation products.

Q3: I am struggling to purify the final product. What are some effective purification strategies?

A3: Purification of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" can be challenging due to the similar polarities of the product and some side products.

Purification Recommendations:

  • Column Chromatography: This is the most common method for purifying benzothiazole derivatives. A silica gel stationary phase is typically used. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is recommended. Careful optimization of the solvent system is key to achieving good separation.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents for recrystallization need to be determined experimentally, but ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points.

  • Washing: Before column chromatography, washing the crude reaction mixture with aqueous solutions can help remove some impurities. For example, a wash with a dilute base (e.g., NaHCO3 solution) can remove unreacted acidic starting materials like 2-mercaptobenzothiazole.

Q4: My purified "Benzothiazole, 2-[(4-chlorophenyl)thio]-" seems to be degrading over time. What are the stability issues with this compound?

A4: 2-Thioether substituted benzothiazoles can be susceptible to degradation under certain conditions.

Stability Considerations:

  • Cleavage of the C-S bond: The thioether linkage at the 2-position of the benzothiazole ring can be labile, particularly under strongly acidic or basic conditions. It can also be sensitive to some nucleophiles and reducing agents.

  • Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone under strongly oxidizing conditions.

  • Storage: To ensure stability, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere if long-term storage is required.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-arylthio-benzothiazoles, which can be adapted for "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

ParameterCondition 1 (Ullmann-type)Condition 2 (Boronic Acid Coupling)
Reactant 1 2-Mercaptobenzothiazole2-Mercaptobenzothiazole
Reactant 2 4-Chloroiodobenzene4-Chlorophenylboronic acid
Catalyst CuI (10 mol%)Pd(PPh3)4 (5 mol%)
Ligand L-proline (20 mol%)-
Base K2CO3 (2 equivalents)Na2CO3 (2 equivalents)
Solvent DMSOToluene/Ethanol/Water (4:1:1)
Temperature 110-120 °C90-100 °C
Reaction Time 12-24 hours8-16 hours
Typical Yield 60-80%70-90%

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Benzothiazole, 2-[(4-chlorophenyl)thio]- (Ullmann-type Condensation)

  • To a reaction flask, add 2-mercaptobenzothiazole (1.0 mmol), 4-chloroiodobenzene (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol).

  • Add DMSO (5 mL) as the solvent.

  • Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification R1 2-Mercaptobenzothiazole Reaction Ullmann Condensation R1->Reaction R2 4-Chloroiodobenzene R2->Reaction Catalyst CuI / L-proline Catalyst->Reaction Base K2CO3 Base->Reaction Solvent DMSO Solvent->Reaction Temp 110-120 °C Temp->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzothiazole, 2-[(4-chlorophenyl)thio]- Purification->Product

Caption: Workflow for the synthesis of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Troubleshooting_Flowchart Start Low Reaction Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst/Ligand System Start->Optimize_Catalyst Optimize_Conditions Optimize Temperature, Time & Base Start->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere Start->Inert_Atmosphere Impure_Product Impure Product on TLC? Optimize_Conditions->Impure_Product Identify_Side_Products Identify Side Products (e.g., Disulfide, Homocoupling) Impure_Product->Identify_Side_Products Yes Product_Degradation Product Degradation? Impure_Product->Product_Degradation No Optimize_Purification Optimize Column Chromatography Conditions Identify_Side_Products->Optimize_Purification Recrystallize Consider Recrystallization Optimize_Purification->Recrystallize Check_Storage Store in Cool, Dark, Dry Place Product_Degradation->Check_Storage Yes Avoid_Harsh_Conditions Avoid Strong Acids/Bases Product_Degradation->Avoid_Harsh_Conditions

Caption: Troubleshooting flowchart for common experimental issues.

Technical Support Center: Optimization of Assay Conditions for Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The guidance is structured to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synonyms and chemical identifiers for "Benzothiazole, 2-[(4-chlorophenyl)thio]-"?

A1: "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is also known by the following names:

  • 2-((4-chlorophenyl)thio)benzo[d]thiazole

It is crucial to use these identifiers when searching for literature or chemical suppliers to ensure you are working with the correct compound.

Q2: What is the potential mechanism of action for this compound?

A2: While specific data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is limited, many benzothiazole derivatives are known to act as potent aryl hydrocarbon receptor (AhR) agonists.[1] Binding of a ligand to the AhR leads to its translocation to the nucleus and dimerization with the ARNT protein. This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, inducing the expression of target genes, most notably cytochrome P450 enzymes like CYP1A1.[1][2] This induction can lead to the metabolic activation of the benzothiazole compound into cytotoxic species, which is a key aspect of its potential anti-tumor activity.[1]

Q3: What are the initial steps for solubilizing and storing this compound?

A3: Given its aromatic and chlorinated structure, "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is expected to be poorly soluble in aqueous solutions.

  • Solubilization: Start by dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation.

  • Storage: Store the solid compound and DMSO stock solution at -20°C or -80°C, protected from light and moisture to maintain stability. Multiple freeze-thaw cycles should be avoided.

Q4: What are the common types of assays used for benzothiazole derivatives?

A4: Based on the activities of related compounds, the following assays are relevant:

  • Antiproliferative Assays: To determine the cytotoxic or cytostatic effects on cancer cell lines.[3]

  • Antimicrobial Assays: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[4]

  • Enzyme Inhibition Assays: To assess the direct inhibitory effect on specific enzymes.

  • CYP1A1 Induction Assays: To investigate the compound's ability to induce cytochrome P450 enzymes, which is often linked to the mechanism of action of benzothiazoles.[1][2]

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in assay results.
  • Q: My results are inconsistent between experiments. What could be the cause?

  • A:

    • Compound Instability: Thioether and thioester compounds can be unstable in aqueous solutions, leading to degradation over the course of the experiment.[5] Prepare fresh dilutions of the compound from a frozen stock for each experiment.

    • Precipitation: The compound may be precipitating out of solution at the final assay concentration. Visually inspect your assay plates for any signs of precipitation. Consider lowering the final concentration or increasing the percentage of DMSO (while ensuring it's within the tolerance level for your cells or enzyme).

    • Inconsistent Cell Seeding: For cell-based assays, ensure that cells are evenly seeded and in a logarithmic growth phase.

Issue 2: Low or no observable activity of the compound.
  • Q: I am not observing the expected biological effect. What should I check?

  • A:

    • Inadequate Incubation Time: The compound may require a longer incubation period to exert its effect, especially if it involves transcriptional changes like CYP1A1 induction.[2] Perform a time-course experiment to determine the optimal incubation time.

    • Metabolic Inactivation: The cell line you are using may not express the necessary metabolic enzymes (like CYP1A1) to activate the compound.[1] Consider using a cell line known to have high CYP1A1 activity or co-transfecting with a CYP1A1 expression vector.

    • Assay Interference: The compound may be interfering with the assay readout itself (e.g., autofluorescence, quenching). Run appropriate controls with the compound in the absence of cells or the target enzyme to check for interference.

    • Presence of Competing Thiols: The intracellular environment has a high concentration of thiols like glutathione (GSH).[6] These can react with and sequester thiol-reactive compounds, reducing their effective concentration. This is a critical consideration for thioether compounds.

Issue 3: High background signal or off-target effects.
  • Q: I'm seeing a high background signal or effects in my negative controls. What could be the reason?

  • A:

    • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, causing cellular stress or enzyme inhibition. Always include a vehicle control (assay medium with the same concentration of solvent) and ensure the final solvent concentration is below the tolerance level (typically <0.5% for most cell lines).

    • Compound Reactivity: Thioethers can be reactive and may non-specifically interact with components of the assay medium or other cellular proteins.[7] Consider pre-incubating the compound in the assay medium to assess its stability and potential for non-specific reactions.

    • Redox Cycling: Some compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause non-specific cytotoxicity. Including an antioxidant like N-acetylcysteine in a control experiment can help to identify if ROS are contributing to the observed effects.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add the medium containing the diluted compound to the cells. Include wells for untreated cells and vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Protocol for CYP1A1 Induction Assay (EROD Assay)
  • Cell Culture: Culture a responsive cell line (e.g., HepG2) in appropriate plates.

  • Compound Treatment: Treat the cells with various concentrations of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" and a positive control (e.g., TCDD) for a predetermined time (e.g., 24 hours).

  • EROD Assay:

    • Replace the medium with a solution containing 7-ethoxyresorufin.

    • Incubate for a short period (e.g., 30 minutes).

    • Measure the fluorescence of the product, resorufin, at an excitation/emission of ~530/590 nm.

  • Data Analysis: Quantify the EROD activity as a measure of CYP1A1 induction and normalize to the protein content of each well.

Data Presentation

Table 1: Optimization of Compound Concentration and Incubation Time for a Cell Viability Assay

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
0.198 ± 3.995 ± 4.290 ± 5.5
192 ± 5.180 ± 6.365 ± 7.1
1075 ± 6.850 ± 5.930 ± 6.2
10040 ± 7.215 ± 4.75 ± 2.3

Table 2: Troubleshooting Checklist for Assay Optimization

ParameterRecommended ActionStatus (Optimized/Needs Review)
Compound Solubility Test solubility in assay buffer; check for precipitation.
Compound Stability Prepare fresh dilutions; perform time-course stability test.
Solvent Concentration Maintain consistent and non-toxic levels (e.g., <0.5% DMSO).
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72h).
Cell Density Optimize seeding density for logarithmic growth.
Assay Controls Include vehicle, positive, and negative controls.
Assay Interference Test compound with assay components in a cell-free system.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Benzothiazole Derivative AhR AhR Compound->AhR Binds Complex_Cytoplasm AhR-HSP90 Complex Complex_Activated Activated AhR-ARNT Complex AhR->Complex_Activated HSP90 HSP90 ARNT ARNT ARNT->Complex_Activated Complex_Cytoplasm->AhR Release of HSP90 Complex_Activated_Nuc Activated AhR-ARNT Complex Complex_Activated->Complex_Activated_Nuc Translocation XRE XRE (DNA) CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation Metabolites Reactive Metabolites CYP1A1_Protein->Metabolites Metabolizes Compound Complex_Activated_Nuc->XRE Binds

Caption: Proposed signaling pathway for Benzothiazole derivatives via AhR.

Experimental_Workflow A 1. Compound Preparation (Solubilization & Dilution) B 2. Preliminary Assay (Broad Concentration Range) A->B C 3. Data Analysis (Initial Activity Assessment) B->C C->B Re-evaluate if no activity D 4. Optimization of Parameters (Concentration, Time, etc.) C->D E 5. Validation Assays (Reproducibility Check) D->E E->D Troubleshoot if not reproducible F 6. Final Protocol E->F

Caption: General workflow for assay optimization.

Troubleshooting_Tree Start Problem Encountered NoActivity Low or No Activity? Start->NoActivity HighVariability High Variability? Start->HighVariability HighBackground High Background? Start->HighBackground NoActivity->HighVariability No CheckTime Increase Incubation Time NoActivity->CheckTime Yes HighVariability->HighBackground No CheckStability Check Compound Stability HighVariability->CheckStability Yes CheckSolvent Verify Solvent Toxicity HighBackground->CheckSolvent Yes CheckMetabolism Verify Cell Line Metabolism CheckTime->CheckMetabolism CheckInterference Run Assay Interference Controls CheckMetabolism->CheckInterference CheckPrecipitation Verify Solubility in Media CheckStability->CheckPrecipitation CheckSeeding Standardize Cell Seeding CheckPrecipitation->CheckSeeding CheckReactivity Assess Non-specific Reactivity CheckSolvent->CheckReactivity

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Crystallization of Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Benzothiazole, 2-[(4-chlorophenyl)thio]- that influence its crystallization?

A1: While specific data for the title compound is not extensively published, we can infer properties from structurally similar benzothiazole derivatives. These compounds are generally crystalline solids with moderate to low solubility in polar solvents and higher solubility in non-polar organic solvents. The presence of the thioether linkage and the chlorophenyl group will influence the molecule's conformation and potential for intermolecular interactions, which are critical for crystal lattice formation. The possibility of polymorphism should also be considered, as different crystalline forms can exhibit distinct physical properties.

Q2: Which solvent systems are recommended for the crystallization of this compound?

A2: Based on the purification of analogous compounds, a good starting point is to explore single or binary solvent systems. Non-polar to moderately polar solvents are likely to be most effective. Consider solvents such as cyclohexane, toluene, ethyl acetate, dichloromethane, and chloroform. For binary systems, a combination of a good solvent (in which the compound is readily soluble) and an anti-solvent (in which it is poorly soluble) can be effective. For example, dissolving the compound in a minimal amount of a good solvent like dichloromethane or acetone at an elevated temperature and then slowly adding a poor solvent like hexane or heptane can induce crystallization upon cooling.

Q3: What are the common problems encountered during the crystallization of Benzothiazole, 2-[(4-chlorophenyl)thio]-?

A3: Common challenges include:

  • Oiling out: The compound separates from the solution as a liquid phase instead of forming crystals.

  • Formation of amorphous precipitate: A solid with no long-range crystalline order is formed.

  • Poor crystal quality: Crystals are too small, clustered, or have irregular shapes, making them unsuitable for analysis.

  • Failure to crystallize: The compound remains in a supersaturated solution.

  • Polymorphism: The compound may crystallize in different forms with varying stability and properties.[1]

Q4: How can I induce crystallization if my compound remains in a supersaturated solution?

A4: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Seeding: Introducing a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution can trigger crystal growth.

  • Reducing temperature: Lowering the temperature of the solution slowly can decrease the solubility and promote crystallization.

  • Slow evaporation: Allowing the solvent to evaporate slowly from a loosely covered container can gradually increase the concentration and lead to the formation of well-defined crystals.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The solution is too supersaturated, or the cooling rate is too fast. The compound's melting point may be lower than the crystallization temperature.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Try a different solvent system with a lower boiling point.- Use a larger volume of solvent to reduce the concentration.
Amorphous Precipitate Very high level of supersaturation leading to rapid precipitation. Presence of impurities.- Reduce the rate of cooling or the rate of anti-solvent addition.- Purify the compound further before crystallization (e.g., by column chromatography).- Try a solvent system where the compound has slightly higher solubility.
Poor Crystal Quality (small, needles, plates) Nucleation is too rapid, leading to the formation of many small crystals. The solvent system may not be optimal.- Decrease the level of supersaturation by using more solvent or cooling more slowly.- Experiment with different solvents or solvent mixtures to modify the crystal habit.- Consider vapor diffusion or slow evaporation methods which favor the growth of larger, more well-defined crystals.
No Crystallization The solution is not sufficiently supersaturated. The compound has very high solubility in the chosen solvent.- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent dropwise to the solution.- Cool the solution to a lower temperature (e.g., in a refrigerator or freezer).- If all else fails, remove the solvent completely and try a different solvent system.
Low Yield The compound is too soluble in the mother liquor. Too much solvent was used.- Cool the crystallization mixture to a lower temperature to maximize precipitation.- Minimize the amount of solvent used for dissolving and washing the crystals.- Concentrate the mother liquor to recover a second crop of crystals.

Physicochemical Data of Related Benzothiazole Derivatives

While specific quantitative data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is limited in the public domain, the following table summarizes data for structurally similar compounds to guide experimental design.

Compound Structure Melting Point (°C) Recrystallization/Purification Solvent(s)
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide178–180Chloroform (for silica gel chromatography)[2]
2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(3-chlorophenyl)-2-phenylacetamide175–177Dichloromethane (for silica gel chromatography)[2]
2-[(4-Nitrophenyl)thio]benzothiazole94-95Not specified[3]
A related 2-(arylthio)benzothiazole derivative186-188Cyclohexane[2]

Experimental Protocols

General Protocol for Recrystallization by Cooling:

  • Dissolution: In a suitable flask, dissolve the crude "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in a minimum amount of a pre-selected hot solvent (e.g., ethyl acetate, toluene).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Protocol for Vapor Diffusion Crystallization:

  • Preparation: Dissolve the compound in a small volume of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or acetone) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Diagrams

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool induce Induce Nucleation (scratch/seed) cool->induce filtrate Vacuum Filtration induce->filtrate wash Wash with cold solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshooting_logic start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Supersaturated solution remains oiling_out Oiling Out outcome->oiling_out Liquid phase separates poor_crystals Poor Quality Crystals outcome->poor_crystals Small/impure solid forms good_crystals Good Crystals outcome->good_crystals Success sol_no_crystals Increase Concentration (evaporate solvent) or Add Anti-solvent no_crystals->sol_no_crystals sol_oiling_out Re-dissolve, Add More Solvent, Cool Slower oiling_out->sol_oiling_out sol_poor_crystals Decrease Supersaturation (more solvent/slower cooling) or Try New Solvent poor_crystals->sol_poor_crystals sol_no_crystals->outcome Retry sol_oiling_out->outcome Retry sol_poor_crystals->outcome Retry

References

Minimizing off-target effects of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in cell-based assays.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in cell-based assays.

Q1: We are observing significant cytotoxicity in our cell line, even at low concentrations of the compound. How can we determine if this is an off-target effect?

A1: Unexplained cytotoxicity is a common issue. To dissect whether this is a specific on-target effect or a non-specific off-target effect, a multi-step approach is recommended.

  • Initial Assessment: First, perform a dose-response curve to determine the IC50 value in your cell line and compare it to any known potency against the intended target. A significant discrepancy may suggest off-target toxicity.

  • Control Cell Lines: Test the compound's cytotoxicity in a control cell line that does not express the intended target (if known). Similar cytotoxicity in both cell lines would strongly indicate off-target effects.

  • Cytotoxicity Assays: Employ assays that can distinguish between different mechanisms of cell death, such as apoptosis and necrosis. This can provide clues about the underlying pathways being affected.

  • Counter-Screening: Perform counter-screens against known promiscuous targets or pathways commonly affected by small molecules.

Q2: Our results are inconsistent across different experimental batches. What could be the cause and how can we improve reproducibility?

A2: Inconsistent results can stem from several factors related to the compound, the assay, or the cell culture.

  • Compound Stability: Ensure the stability of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in your assay medium. Degradation of the compound can lead to variable effective concentrations. Consider performing a time-course experiment to assess compound stability.

  • DMSO Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and experiments, as it can have independent effects on cell viability and signaling.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.

  • Assay Interference: The compound may interfere with the assay readout itself. For example, in fluorescence-based assays, the compound could be autofluorescent. Run appropriate controls, such as a cell-free assay, to test for such interference.

Q3: We suspect that our compound is activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway. How can we confirm this and what are the implications?

A3: Benzothiazole derivatives are known to be potent agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to the induction of cytochrome P450 enzymes, such as CYP1A1.[1] This can have significant downstream effects.

  • Confirmation: To confirm AhR activation, you can perform a luciferase reporter assay using a cell line containing an AhR-responsive element driving luciferase expression. An increase in luminescence upon treatment with your compound would indicate AhR activation.

  • Implications: AhR activation and subsequent CYP1A1 induction can lead to altered metabolism of your compound or other molecules in the cell culture medium. This can result in the generation of reactive metabolites that may have their own biological activities, including cytotoxicity.[1]

  • Mitigation: If AhR activation is an undesirable off-target effect, consider structure-activity relationship (SAR) studies to identify analogs with reduced AhR activity. Alternatively, co-treatment with an AhR antagonist can help to elucidate the contribution of this pathway to your observed phenotype.

Q4: We are investigating the anti-proliferative effects of this compound. What are some potential off-target kinases we should consider?

A4: While the primary target of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" may not be a kinase, many small molecules exhibit off-target kinase activity. Benzothiazole derivatives have been reported to inhibit various kinases.

  • Potential Kinase Targets: Based on the literature for related compounds, consider counter-screening against a panel of kinases, including but not limited to:

    • Cyclin-dependent kinases (CDKs)

    • Receptor tyrosine kinases (e.g., VEGFR, EGFR)

    • Signaling kinases involved in proliferation and survival pathways (e.g., PI3K/Akt/mTOR, JAK/STAT, ERK/MAPK).

  • Kinase Inhibition Assays: In vitro kinase inhibition assays can be performed using purified enzymes to directly assess the inhibitory activity of your compound.

Quantitative Data Summary

The following table summarizes the reported in vitro anti-proliferative activity of a structurally related compound, 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide, in various human cancer cell lines and a normal fibroblast cell line. This data can serve as a reference for expected potency and selectivity.

Cell LineCell TypeIC50 (µM)
AsPC-1Pancreatic Cancer12.44
BxPC-3Pancreatic Cancer14.99
Capan-2Pancreatic Cancer19.65
PTJ64iParaganglioma8.49
PTJ86iParaganglioma16.70
HFF-1Normal Fibroblasts21.37

Data extracted from a study on a structurally related compound and may not be directly representative of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the on- and off-target effects of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

AhR Activation Luciferase Reporter Assay

This protocol is designed to measure the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Materials:

  • HepG2 cells (or another suitable cell line) stably transfected with an AhR-responsive luciferase reporter construct.

  • White, clear-bottom 96-well plates.

  • Cell culture medium.

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" stock solution (in DMSO).

  • Positive control (e.g., TCDD).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" and the positive control (TCDD) in cell culture medium.

    • Add the compound dilutions to the cells. Include a vehicle control.

    • Incubate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" against a specific kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • Kinase assay buffer.

  • "Benzothiazole, 2-[(4-chlorophenyl)thio]-" stock solution (in DMSO).

  • ATP (adenosine triphosphate).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • White, low-volume 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in kinase assay buffer.

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

  • Kinase Reaction:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the kinase/substrate mixture to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Convert the luminescence signal to percent inhibition relative to a no-compound control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_troubleshooting Troubleshooting Off-Target Effects start Observed Phenotype (e.g., Cytotoxicity) is_off_target Is it an off-target effect? start->is_off_target cytotoxicity_assays Cytotoxicity Profiling (Apoptosis vs. Necrosis) is_off_target->cytotoxicity_assays Yes control_cell_lines Test in Target-Negative Control Cell Line is_off_target->control_cell_lines Yes counter_screens Counter-Screening (AhR, Kinases, etc.) cytotoxicity_assays->counter_screens control_cell_lines->counter_screens conclusion Identify Off-Target Pathway counter_screens->conclusion

Caption: Troubleshooting workflow for identifying off-target effects.

ahr_pathway compound Benzothiazole Derivative ahr AhR compound->ahr Binds arnt ARNT ahr->arnt Dimerizes with hsp90 Hsp90 ahr->hsp90 Releases nucleus Nucleus arnt->nucleus Translocates to xre XRE (Xenobiotic Response Element) nucleus->xre Binds to cyp1a1 CYP1A1 Gene Expression xre->cyp1a1 metabolism Altered Compound Metabolism & Reactive Metabolites cyp1a1->metabolism

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

kinase_inhibition_workflow start Start: Kinase Inhibition Assay prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents reaction_setup Combine Kinase, Substrate, and Compound in Assay Plate prepare_reagents->reaction_setup pre_incubation Pre-incubate to allow Compound-Kinase Binding reaction_setup->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate at Optimal Temperature initiate_reaction->reaction_incubation stop_reaction Stop Reaction and Detect Signal (e.g., ADP) reaction_incubation->stop_reaction read_plate Measure Luminescence with Plate Reader stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End: Report IC50 Value analyze_data->end

References

Refining purification protocol to increase purity of "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to enhance the purity of 2-[(4-chlorophenyl)thio]benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-[(4-chlorophenyl)thio]benzothiazole?

A1: Common impurities can include unreacted starting materials such as 2-mercaptobenzothiazole and 4-chlorothiophenol, as well as byproducts from side reactions. Depending on the synthetic route, residual catalysts or reagents may also be present.

Q2: Which purification techniques are most effective for 2-[(4-chlorophenyl)thio]benzothiazole?

A2: The most effective and commonly used purification techniques for this and structurally similar compounds are column chromatography on silica gel and recrystallization. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for achieving very high purity, albeit with lower yields.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired compound.

Troubleshooting Guide

Issue 1: Low Purity After Initial Purification Attempt

Problem: The purity of 2-[(4-chlorophenyl)thio]benzothiazole is below the desired level after a single purification step.

Possible Causes & Solutions:

  • Inadequate Separation in Column Chromatography: The chosen solvent system may not be optimal for separating the target compound from its impurities.

    • Solution: Optimize the eluent system. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] Systematically vary the ratio to achieve better separation, monitoring the fractions by Thin Layer Chromatography (TLC). A shallower solvent gradient during gradient chromatography can also improve resolution.

  • Co-precipitation during Recrystallization: Impurities may have similar solubility profiles to the product, leading to their co-precipitation.

    • Solution: Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. A second recrystallization step may be necessary.

  • Presence of Highly Polar or Non-polar Impurities: These may not be effectively removed by the initial purification method.

    • Solution: A multi-step purification approach may be required. For instance, an initial column chromatography step to remove the bulk of impurities can be followed by a recrystallization step to achieve higher purity.

Issue 2: Poor Recovery of the Compound After Column Chromatography

Problem: A significant amount of the product is lost during column chromatography.

Possible Causes & Solutions:

  • Compound Streaking on the Column: The compound may be interacting too strongly with the silica gel.

    • Solution: Add a small percentage of a more polar solvent, such as triethylamine or acetic acid (depending on the compound's nature), to the eluent to reduce tailing.

  • Improper Packing of the Column: Channels in the silica gel can lead to poor separation and sample loss.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Incorrect Fraction Collection: The product may be eluting in a wider range of fractions than anticipated.

    • Solution: Collect smaller fractions and analyze each by TLC to ensure all product-containing fractions are pooled.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline based on methods used for similar benzothiazole derivatives.[1][2][3]

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh)[1][3]

  • Crude 2-[(4-chlorophenyl)thio]benzothiazole

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation: Example Eluent Systems for Benzothiazole Derivatives

Compound TypeEluent System (v/v)Reference
2-ArylbenzothiazolesEthyl Acetate / Hexane (25:75)[1]
2-Alkylthio-benzothiazolesDichloromethane[4]
Substituted BenzothiazolesDichloromethane / Methanol (20:1)[3]
Recrystallization Protocol

Materials:

  • Crude 2-[(4-chlorophenyl)thio]benzothiazole

  • Recrystallization solvent (e.g., Hexane, Ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude_product Crude 2-[(4-chlorophenyl)thio]benzothiazole column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification purity_analysis Purity Analysis (HPLC, NMR, MS) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity Confirmed troubleshooting_workflow start Initial Purification check_purity Purity < 98%? start->check_purity low_yield Low Yield? check_purity->low_yield Yes final_product Pure Product check_purity->final_product No optimize_cc Optimize Column Chromatography (Solvent Gradient) low_yield->optimize_cc No check_fractions Re-analyze All Chromatography Fractions low_yield->check_fractions Yes rerun_purification Perform Second Purification Step (e.g., Recrystallization) optimize_cc->rerun_purification adjust_loading Check Sample Loading & Column Packing check_fractions->adjust_loading

References

Identifying and characterizing synthesis byproducts of "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The primary focus is on the identification and characterization of potential synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing Benzothiazole, 2-[(4-chlorophenyl)thio]-?

A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) reaction between 2-mercaptobenzothiazole and an activated aryl halide, such as 1-chloro-4-nitrobenzene, followed by reduction of the nitro group. The initial thioether formation is typically carried out in the presence of a base.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts you may encounter are:

  • 2,2'-Dithiobis(benzothiazole) (MBTS): Formed by the oxidative coupling of the starting material, 2-mercaptobenzothiazole.[1][2][3][4]

  • Bis(4-nitrophenyl) sulfide: Arises from a side reaction where the sulfide ion reacts with two molecules of 1-chloro-4-nitrobenzene.[5][6]

  • Unreacted starting materials: Residual 2-mercaptobenzothiazole and 1-chloro-4-nitrobenzene.

Q3: How can I identify the main product and the byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for separating the components of the reaction mixture.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used for structural elucidation and confirmation.[10][11][12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired product Incomplete reaction.- Increase reaction time and/or temperature.- Ensure the base is sufficiently strong and used in the correct stoichiometry to deprotonate the thiol.- Check the purity of starting materials.
Side reactions dominating.- Optimize reaction conditions (e.g., lower temperature, different base or solvent) to minimize byproduct formation.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
Presence of significant amounts of 2,2'-Dithiobis(benzothiazole) (MBTS) Oxidation of 2-mercaptobenzothiazole.- Degas the solvent and run the reaction under an inert atmosphere.- Avoid excessive heat which can promote oxidation.
Detection of Bis(4-nitrophenyl) sulfide Reaction of sulfide ions with the aryl halide.- This may indicate degradation of the thiol starting material. Ensure the reaction is not run at excessively high temperatures or for prolonged times in the presence of a strong base.
Difficulty in purifying the final product Similar polarities of the product and byproducts.- Optimize the mobile phase in your column chromatography for better separation.- Consider recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 2-[(4-nitrophenyl)thio]benzothiazole

This protocol describes the initial SNAr reaction.

  • Reaction Setup: To a round-bottom flask, add 2-mercaptobenzothiazole (1 equivalent) and a suitable solvent (e.g., DMF or DMSO).

  • Base Addition: Add a base such as potassium carbonate or sodium hydride (1.1 equivalents) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Aryl Halide Addition: Add 1-chloro-4-nitrobenzene (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis

This method can be adapted for the analysis of the reaction mixture.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Benzothiazole, 2-[(4-chlorophenyl)thio]- C₁₃H₈ClNS₂277.79Not available
2-MercaptobenzothiazoleC₇H₅NS₂167.25177-181
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.5581-83
2,2'-Dithiobis(benzothiazole)C₁₄H₈N₂S₄332.48177-180
Bis(4-nitrophenyl) sulfideC₁₂H₈N₂O₄S292.27158-161

Visualizations

Synthesis_Pathway cluster_SNAr S-Arylation (SNAr) SM1 2-Mercaptobenzothiazole Product 2-[(4-Nitrophenyl)thio]benzothiazole SM1->Product SM2 1-Chloro-4-nitrobenzene SM2->Product Base Base (e.g., K2CO3) Base->Product Reduction Reduction (e.g., SnCl2/HCl) Product->Reduction FinalProduct Benzothiazole, 2-[(4-chlorophenyl)thio]- Reduction->FinalProduct

Caption: Synthesis pathway for Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Byproduct_Formation SM1 2-Mercaptobenzothiazole Oxidation Oxidation SM1->Oxidation SM2 1-Chloro-4-nitrobenzene SideReaction Side Reaction (with sulfide) SM2->SideReaction Byproduct1 2,2'-Dithiobis(benzothiazole) (MBTS) Oxidation->Byproduct1 Byproduct2 Bis(4-nitrophenyl) sulfide SideReaction->Byproduct2 Troubleshooting_Workflow Start Reaction Complete CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Time - Temperature - Base CheckYield->OptimizeConditions Yes InertAtmosphere Use Inert Atmosphere CheckPurity->InertAtmosphere Yes (MBTS detected) OptimizePurification Optimize Purification: - Column Chromatography - Recrystallization CheckPurity->OptimizePurification Yes (Other byproducts) End Successful Synthesis CheckPurity->End No OptimizeConditions->CheckPurity InertAtmosphere->OptimizePurification OptimizePurification->End

References

Technical Support Center: Overcoming Acquired Resistance to Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The information is designed to help address specific issues that may be encountered during experiments, particularly concerning acquired resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive to Benzothiazole, 2-[(4-chlorophenyl)thio]-, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: While direct resistance mechanisms to "Benzothiazole, 2-[(4-chlorophenyl)thio]-" are still under investigation, studies on structurally related benzothiazole compounds suggest several potential mechanisms:

  • Increased Drug Metabolism: The compound may be metabolized and inactivated by cytochrome P450 (CYP) enzymes. A structurally similar compound, 2-(4'-chlorophenyl)benzothiazole, is a known potent inducer of CYP1A1.[1] Overexpression of CYP enzymes in resistant cells could lead to rapid degradation of the compound, reducing its effective concentration.

  • Alterations in Target Signaling Pathways: Although the precise target of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" may not be fully elucidated, resistance can emerge from mutations in the target protein that prevent drug binding or through the activation of bypass signaling pathways that compensate for the drug's inhibitory effects.

  • Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration and thereby its efficacy.

  • Dysregulation of Apoptosis: Changes in the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells more resistant to drug-induced cell death.

Q2: How can I experimentally verify if increased metabolism is the cause of resistance in my cell line?

A2: You can investigate the role of metabolic enzymes like cytochrome P450 in conferring resistance through the following experiments:

  • Co-treatment with CYP Inhibitors: Culture your resistant cells with "Benzothiazole, 2-[(4-chlorophenyl)thio]-" in the presence and absence of a broad-spectrum CYP inhibitor (e.g., ketoconazole) or a specific CYP1A1 inhibitor (e.g., α-naphthoflavone). A restoration of sensitivity in the presence of the inhibitor would suggest that CYP-mediated metabolism is a key resistance mechanism.

  • Gene and Protein Expression Analysis: Compare the mRNA and protein levels of relevant CYP enzymes (e.g., CYP1A1) in your sensitive and resistant cell lines using qPCR and Western blotting, respectively. Upregulation in the resistant line would support the metabolic resistance hypothesis.

  • Metabolite Analysis: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the culture medium and cell lysates of both sensitive and resistant cells treated with the compound. The presence of higher levels of metabolized (e.g., hydroxylated) forms of the compound in the resistant cells would be direct evidence of enhanced metabolism.

Q3: My results from the cell viability assay (e.g., MTT) are inconsistent when testing the benzothiazole compound. What could be the issue?

A3: Inconsistent results in cell viability assays can arise from several factors:

  • Compound Solubility: "Benzothiazole, 2-[(4-chlorophenyl)thio]-" may have poor solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitation of the compound can lead to variable effective concentrations.

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Ensure you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase.

  • Incubation Time: The timing of compound addition and the duration of the assay can impact the results. Optimize the incubation time to a point where you see a clear dose-dependent effect in sensitive cells.

  • Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, a colored compound might interfere with absorbance readings in an MTT assay. Always include a "compound only" control (no cells) to check for this. If interference is suspected, consider using an alternative viability assay that relies on a different detection method (e.g., a resazurin-based assay or an ATP-based luminescence assay).

Q4: I am not observing the expected level of apoptosis in my resistant cells after treatment. How can I troubleshoot this?

A4: If you are not observing apoptosis, consider the following:

  • Activation of Anti-Apoptotic Pathways: Resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). You can assess the levels of these proteins using Western blotting.

  • Alternative Cell Death Mechanisms: The compound might be inducing other forms of cell death, such as necroptosis or autophagy, in the resistant cells. You can investigate markers for these pathways (e.g., RIPK1 for necroptosis, LC3-II for autophagy).

  • Insufficient Drug Concentration/Exposure: Due to resistance mechanisms like increased metabolism or efflux, the intracellular concentration of the drug might not be sufficient to trigger apoptosis. Try increasing the concentration or the duration of the treatment.

  • Assay Timing: Apoptosis is a dynamic process. You might be missing the peak of apoptosis. Perform a time-course experiment to identify the optimal time point for your apoptosis assay.

Strategies to Overcome Acquired Resistance

Should you identify the mechanism of resistance, the following strategies can be explored:

StrategyDescriptionExperimental Approach
Combination Therapy Combine "Benzothiazole, 2-[(4-chlorophenyl)thio]-" with another agent that targets the resistance mechanism.- CYP Inhibitors: Co-administer with a CYP inhibitor if metabolic resistance is confirmed.- Efflux Pump Inhibitors: Use in combination with an ABC transporter inhibitor (e.g., verapamil, tariquidar) if drug efflux is the issue.- Targeted Pathway Inhibitors: If a bypass signaling pathway is activated, use an inhibitor for a key component of that pathway.
Drug Modification Synthesize analogs of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" that are less susceptible to the resistance mechanism.- Block Metabolic Sites: Modify the chemical structure to block sites of metabolism.- Increase Target Affinity: Design analogs with a higher binding affinity for the target protein.
Alternative Therapeutic Agents Switch to a different class of compounds that have a distinct mechanism of action.Screen a library of diverse anticancer compounds to identify agents that are effective against the resistant cell line.

Key Experimental Protocols

Cell Viability Assay (MTT)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of "Benzothiazole, 2-[(4-chlorophenyl)thio]-" for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.[2][3][4]

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Seed cells and treat with the benzothiazole compound as for the viability assay.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][6]

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the protein expression levels of key signaling molecules.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound, then lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[7][8][9][10]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start Sensitive & Resistant Cell Lines treatment Treat with Benzothiazole, 2-[(4-chlorophenyl)thio]- start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis lcms LC-MS (Metabolite Analysis) treatment->lcms western Western Blot (Signaling Pathways, CYP Expression) viability->western apoptosis->western resistance_mech Identify Resistance Mechanism western->resistance_mech lcms->resistance_mech overcome_strat Develop Strategies to Overcome Resistance resistance_mech->overcome_strat

Caption: Workflow for Investigating Acquired Resistance.

signaling_pathway cluster_drug Drug Action & Resistance cluster_pathway Cellular Response drug Benzothiazole, 2-[(4-chlorophenyl)thio]- target Cellular Target drug->target Inhibition cyp CYP450 Enzymes drug->cyp Metabolism efflux Efflux Pumps drug->efflux Efflux proliferation Proliferation Survival target->proliferation Blocks apoptosis Apoptosis target->apoptosis Induces cyp->drug Inactivation efflux->drug Removal bypass Bypass Signaling (e.g., Akt, MAPK) bypass->proliferation Activates

Caption: Potential Resistance Mechanisms and Signaling Pathways.

References

Validation & Comparative

Comparative Analysis of the Biological Prowess of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzothiazole, a bicyclic heterocyclic compound, serves as a foundational scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. These derivatives have garnered significant attention from researchers, scientists, and drug development professionals due to their potential therapeutic applications against various diseases. This guide provides a comparative analysis of the biological activities of different benzothiazole derivatives, supported by experimental data, to aid in the understanding of their structure-activity relationships and therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of crucial enzymes and signaling pathways essential for cancer cell proliferation and survival.[1]

A recent study highlighted the dual anticancer and anti-inflammatory activities of 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7). This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and hindered cell migration. Mechanistic studies revealed that B7 exerts its effects by simultaneously inhibiting the AKT and ERK signaling pathways.[3][4][5]

Another investigation focused on phenylacetamide derivatives containing the benzothiazole nucleus, which demonstrated marked viability reduction in paraganglioma and pancreatic cancer cell lines at low micromolar concentrations.[6] Specifically, derivative 4l showed a greater antiproliferative effect and higher selectivity for cancer cells.[6] Furthermore, some 2-substituted benzothiazole derivatives have shown higher cytotoxicity to the PANC-1 pancreatic cancer cell line compared to the standard drug gemcitabine, inducing apoptosis in a concentration-dependent manner.[7]

The anticancer potential of benzothiazole derivatives is often linked to their ability to inhibit key enzymes like tyrosine kinases and topoisomerases, and to induce apoptosis through the generation of reactive oxygen species (ROS).[1] For instance, imidazole-based benzothiazoles have shown excellent anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.[2]

Comparative Anticancer Activity of Benzothiazole Derivatives
Compound ClassCancer Cell LineIC50 ValueReference CompoundReference
Imidazole based benzothiazoleNot specified10 µMDoxorubicin[2]
Substituted methoxybenzamide benzothiazoleVarious1.1 µM to 8.8 µMCisplatin[2]
Substituted chloromethylbenzamide benzothiazoleVarious1.1 µM to 8.8 µMCisplatin[2]
Substituted chlorophenyl oxothiazolidine based benzothiazoleHeLa9.76 µMCisplatin[2]
Nitrobenzylidene containing thiazolidine derivativeMCF7, HEPG236 nM, 48 nMNot specified[2]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29, H460, A549, MDA-MB-2310.024 µM, 0.29 µM, 0.84 µM, 0.88 µMNot specified[2]
Ru(III) containing methylbenzothiazole derivativeA54910.67 ± 2.02 µg/mL, 9.0 ± 1.0 µg/mLCisplatin[2]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431, A549, H1299Not specifiedNot specified[3][4]
2-substituted benzothiazole derivativesHepG256.98 µM and 59.17 µM (24 h), 38.54 µM and 29.63 µM (48 h)Not specified[8]
4-Nitroaniline and piperazine-4-nitroaniline combinationLung (A549) and Breast (MCF-7)22.13 to 61.03 μMNot specified[9]
Benzothiazole/1,3,4-thiadiazole-aryl urea hybridsVarious39.79–92.45 μMNot specified[10]
3,4,5-trimethoxy substitution derivativeVarious6.11– 9.04 μMNot specified[10]

Below is a diagram illustrating the dual inhibition of AKT and ERK signaling pathways by compound B7.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K RAS RAS Receptor Tyrosine Kinases->RAS AKT AKT PI3K->AKT Proliferation, Survival, Migration Proliferation, Survival, Migration AKT->Proliferation, Survival, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Migration B7 B7 B7->AKT B7->ERK

Caption: Inhibition of AKT and ERK pathways by compound B7.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[11][12][13] Their mechanisms of action often involve the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[12]

Structure-activity relationship studies have revealed that the antimicrobial efficacy of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring.[11][14] For instance, compounds containing a pyrazolone ring substituted on the benzothiazole core have shown high antimicrobial activities.[11] The presence of a chloro group at the 5th position of the benzothiazole ring has also been shown to increase antibacterial activity.[12]

Comparative Antimicrobial Activity of Benzothiazole Derivatives
Compound/Derivative ClassTarget Organism(s)MIC ValueStandard Drug(s)Reference
Compound 16c (with pyrazolone ring)S. aureus0.025 mMAmpicillin, Sulfadiazine[11]
Amino-benzothiazole Schiff base analogues (46a, 46b)E. coli, P. aeruginosa15.62 µg/mlCiprofloxacin[12]
Antipyrine containing 6-substituted benzothiazole-based azo dyes (4b)S. typhimurium, K. pneumonia25–50 μg/mlStreptomycin[12]
Benzothiazole derivatives (19a, 19b) as DNA gyraseB inhibitorsE. faecalis3.13 μMCiprofloxacin[12]
Sulfonamide analogues of benzothiazole (66c)P. aeruginosa, S. aureus, E. coli3.1–6.2 μg/mlChloramphenicol, Sulphamethoxazole[12]
Compounds A1, A2, A9E. coli, S. aureusNot specifiedCiprofloxacin[13]
Compounds A1, A2, A4, A6, A9A. niger, C. albicansNot specifiedAmphotericin-B[13]

The following diagram illustrates the general workflow for screening the antimicrobial activity of newly synthesized benzothiazole derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis of Benzothiazole Derivatives Synthesis of Benzothiazole Derivatives Preparation of Microbial Cultures Preparation of Microbial Cultures Synthesis of Benzothiazole Derivatives->Preparation of Microbial Cultures Broth Dilution or Agar Diffusion Assay Broth Dilution or Agar Diffusion Assay Preparation of Microbial Cultures->Broth Dilution or Agar Diffusion Assay Incubation Incubation Broth Dilution or Agar Diffusion Assay->Incubation Determination of MIC/Zone of Inhibition Determination of MIC/Zone of Inhibition Incubation->Determination of MIC/Zone of Inhibition Comparison with Standard Drugs Comparison with Standard Drugs Determination of MIC/Zone of Inhibition->Comparison with Standard Drugs Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Comparison with Standard Drugs->Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for antimicrobial activity screening.

Anti-Inflammatory and Neuroprotective Effects

Beyond their anticancer and antimicrobial properties, benzothiazole derivatives have also demonstrated significant anti-inflammatory and neuroprotective activities.

Certain benzothiazole derivatives have shown potent anti-inflammatory effects by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α.[3][4] For example, compound B7, in addition to its anticancer effects, also exhibits anti-inflammatory properties.[3][4] Other studies have reported benzothiazole derivatives with in vivo anti-inflammatory and analgesic activities comparable to conventional drugs like celecoxib, with a better safety profile regarding ulcerogenic effects.[15]

In the context of neurodegenerative diseases, benzothiazole derivatives have shown promise as neuroprotective agents.[16][17] Some derivatives have been found to enhance neuronal cell viability and protect against oxidative stress-induced neuronal damage by modulating the activity of antioxidant enzymes like catalase.[16] The neuroprotective effect of riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis, is attributed to its ability to block voltage-gated sodium channels and inhibit glutamate release.[17]

Experimental Protocols

The biological evaluation of benzothiazole derivatives involves a variety of standardized experimental protocols. Here are some of the key methodologies cited in the literature:

In Vitro Anticancer Activity Assessment
  • Cell Lines: A range of human cancer cell lines are used, including A549 (lung), H1299 (lung), A431 (skin), MCF-7 (breast), HepG2 (liver), and PANC-1 (pancreas).[3][4][7][8][9]

  • Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to determine the antiproliferative effects of the compounds.[8]

  • Apoptosis Assay: Annexin V/PI staining followed by flow cytometry is used to quantify apoptosis.[8]

  • Cell Migration Assay: The wound healing assay is a standard method to assess the inhibitory effect of compounds on cell migration.[3][4][8]

  • Western Blot Analysis: This technique is used to investigate the effect of the compounds on the expression levels of key proteins in signaling pathways, such as AKT and ERK.[3][4][5]

In Vitro Antimicrobial Activity Assessment
  • Microbial Strains: Standard bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger are used.[11][12][13]

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a widely used technique to determine the MIC of the compounds.[12]

  • Disk Diffusion Assay: This method is also used to evaluate the antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound.[18]

In Vivo Anti-Inflammatory Activity Assessment
  • Carrageenan-Induced Paw Edema: This is a classic animal model used to evaluate the acute anti-inflammatory activity of compounds. The reduction in paw volume after treatment is measured.[15]

  • Analgesic Activity: The hot plate test or writhing test in rodents are common methods to assess the analgesic effects.[15]

References

In Vivo Validation of In Vitro Findings for 2-Substituted Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of in vitro findings for the class of 2-substituted benzothiazole derivatives, with a focus on their potential as anticancer agents. Due to the limited availability of in vivo data for the specific compound "Benzothiazole, 2-[(4-chlorophenyl)thio]-," this guide will draw upon published in vivo studies of structurally related and well-investigated 2-(4-aminophenyl)benzothiazole analogues. The objective is to offer a comprehensive overview of the translational potential of this class of compounds from preclinical in vitro studies to in vivo models.

Executive Summary

Benzothiazole derivatives have emerged as a promising class of compounds with potent in vitro antiproliferative activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent induction of the cytochrome P450 enzyme CYP1A1, leading to the formation of reactive metabolites that induce DNA damage and apoptosis in cancer cells. This guide summarizes key in vivo antitumor activity of representative 2-(4-aminophenyl)benzothiazole derivatives and compares these findings with in vitro data from various 2-substituted benzothiazoles. Furthermore, a comparison with alternative anticancer agents targeting similar pathways is provided to contextualize the therapeutic potential of benzothiazole derivatives.

In Vivo Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

In vivo studies have been crucial in validating the anticancer potential observed in vitro for 2-(4-aminophenyl)benzothiazole derivatives. These studies, primarily conducted in mouse xenograft models, have demonstrated significant tumor growth inhibition.

Table 1: Summary of In Vivo Antitumor Activity of Selected 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundCancer ModelDosing RegimenKey FindingsReference
2-(4-amino-3-methylphenyl)benzothiazoleOVCAR-3 human ovarian carcinoma (hollow fibre implant, i.p.)10 mg/kg, i.p.>50% inhibition of cell growth.[1]
2-(4-amino-3-chlorophenyl)benzothiazoleOVCAR-3 human ovarian carcinoma (hollow fibre implant, i.p.)100 mg/kg, i.p.>50% inhibition of cell growth.[1]
2-(4-amino-3-bromophenyl)benzothiazoleOVCAR-3 human ovarian carcinoma (hollow fibre implant, i.p.)150 mg/kg, i.p.>50% inhibition of cell growth.[1]
2-(4-amino-3-methylphenyl)benzothiazoleOVCAR-3 human ovarian carcinoma (hollow fibre implant, s.c.)6.7 and 10 mg/kg>50% retardation of tumor growth.[1]
2-(4-amino-3-methylphenyl)benzothiazole (9a)ER+ (MCF-7, BO) and ER- (MT-1, MT-3) human mammary carcinoma xenografts in nude miceNot specifiedPotent growth inhibition against both ER+ and ER- tumors.[2]
Experimental Protocols: In Vivo Hollow Fibre Assay

A common method to assess the in vivo efficacy of these compounds is the hollow fibre assay, which provides an initial evaluation of drug activity in a solid tumor-like environment.

Protocol for the In Vivo Hollow Fibre Assay:

  • Cell Culture: Human tumor cells (e.g., OVCAR-3) are cultured in appropriate media and harvested during the logarithmic growth phase.

  • Hollow Fibre Preparation: Polyvinylidene fluoride (PVDF) hollow fibres are prepared and sterilized. A suspension of tumor cells is injected into the hollow fibres, which are then sealed.

  • Implantation: The cell-containing hollow fibres are implanted into athymic nude mice, either intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Drug Administration: The test compound, dissolved in a suitable vehicle, is administered to the mice via the specified route (e.g., i.p.) at various doses. A control group receives the vehicle only.

  • Assay Termination and Analysis: After a defined treatment period, the hollow fibres are retrieved from the mice. The viability of the tumor cells within the fibres is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the extent of cell growth inhibition.[1]

In Vitro Antiproliferative Activity of 2-Substituted Benzothiazole Derivatives

A substantial body of in vitro research has demonstrated the potent and often selective antiproliferative activity of a wide range of 2-substituted benzothiazole derivatives against various cancer cell lines.

Table 2: Summary of In Vitro Antiproliferative Activity of Selected 2-Substituted Benzothiazole Derivatives

Compound ClassRepresentative Compound(s)Cancer Cell LinesActivity Metric (e.g., GI₅₀, IC₅₀)Key FindingsReference
2-(4-Aminophenyl)benzothiazoles2-(4-amino-3-methylphenyl)benzothiazoleIGROV1 (ovarian)< 10 nMHighly potent and selective inhibition.[1]
2-(4-Aminophenyl)benzothiazolesParent molecule 5aMCF-7, MDA 468 (breast)Nanomolar rangePotent and selective inhibition of breast cancer cell lines.[2]
2-(Thio)ureabenzothiazolesCompound 33eU-937 (leukemia)IC₅₀ = 16.23 ± 0.81 µMSignificant antiproliferative activity.[3]
2-(Arylthio)benzothiazolesCompounds 6b, 6c, 6jVarious human tumor cell linesCC₅₀ range = 8-24 µMPotent analogues with activity against both hematological and solid tumors.[4]
Experimental Protocols: In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation.

Protocol for the MTT Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀) is determined by plotting a dose-response curve.

Comparison with Alternative Anticancer Agents

Several other classes of compounds, both natural and synthetic, target the AhR pathway or are used in the treatment of cancers where benzothiazoles have shown activity.

Table 3: Comparison of Benzothiazole Derivatives with Alternative Anticancer Agents

Compound/ClassMechanism of ActionTherapeutic Target(s)Development Stage
Benzothiazole Derivatives AhR agonist, CYP1A1 induction, DNA damageAhR, CYP1A1Preclinical/Clinical
Aminoflavone (AFP 464)AhR agonist, CYP1A1 inductionAhR, CYP1A1Clinical Trials
Indole-3-carbinol (I3C) / Diindolylmethane (DIM)AhR modulator, multiple other pathwaysAhR, Estrogen Receptor, NF-κBPreclinical/Dietary Supplement
OmeprazoleAhR activator, proton pump inhibitorAhR, H+/K+ ATPaseApproved Drug (repurposing studied)[5][6]
LeflunomideAhR ligand, inhibits pyrimidine synthesisAhR, Dihydroorotate dehydrogenaseApproved Drug (repurposing studied)[5][6]
CiprofloxacinCYP1A1 inhibitorCYP1A1Approved Drug

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of action and the validation process, the following diagrams are provided.

G cluster_cell Cancer Cell Benzothiazole Benzothiazole Derivative AhR Aryl Hydrocarbon Receptor (AhR) Benzothiazole->AhR Binds Metabolites Reactive Metabolites Benzothiazole->Metabolites Metabolized by CYP1A1 AhR_Complex AhR-ARNT Complex AhR->AhR_Complex Dimerizes with ARNT ARNT ARNT->AhR_Complex CYP1A1_mRNA CYP1A1 mRNA AhR_Complex->CYP1A1_mRNA Induces Transcription CYP1A1 CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1 Translation DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Leads to

Caption: Proposed signaling pathway for the anticancer activity of benzothiazole derivatives.

G cluster_vitro In Vitro Studies cluster_vivo In Vivo Validation vitro_design Compound Synthesis & Characterization vitro_screen Antiproliferative Screening (e.g., MTT Assay) vitro_design->vitro_screen vitro_mech Mechanism of Action Studies (e.g., Western Blot for CYP1A1) vitro_screen->vitro_mech Active Compounds vivo_model Animal Model Selection (e.g., Nude Mice) vitro_mech->vivo_model Promising Candidates vivo_study Xenograft/Hollow Fibre Tumor Implantation vivo_model->vivo_study vivo_treat Compound Administration & Efficacy Assessment vivo_study->vivo_treat vivo_tox Toxicity Studies vivo_treat->vivo_tox

Caption: A logical workflow for the validation of in vitro findings through in vivo studies.

Conclusion

The in vivo data for 2-(4-aminophenyl)benzothiazole derivatives provides a strong validation for the anticancer potential observed in in vitro studies across the broader class of 2-substituted benzothiazoles. The consistent demonstration of tumor growth inhibition in animal models underscores the therapeutic promise of these compounds. The proposed mechanism involving AhR activation and CYP1A1 induction offers a clear pathway for their selective action in cancer cells. While direct in vivo data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is not yet available, the collective evidence from its analogues suggests that this subclass of compounds warrants further investigation. Future research should focus on elucidating the in vivo efficacy and safety profiles of a wider range of 2-thio-substituted benzothiazole derivatives to identify lead candidates for clinical development. The comparison with alternative agents highlights the unique mechanism of benzothiazoles and positions them as a potentially valuable addition to the arsenal of anticancer therapeutics.

References

Cross-Validation of Analytical Techniques for "Benzothiazole, 2-[(4-chlorophenyl)thio]-": A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of various analytical techniques for the quantitative and qualitative analysis of "Benzothiazole, 2-[(4-chlorophenyl)thio]-". The objective is to offer a comparative assessment of the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization and quantification of this target compound. The information presented is based on documented methodologies for structurally similar benzothiazole derivatives, providing a robust framework for method selection and development.

Data Presentation: A Comparative Overview of Chromatographic Methods

The following tables summarize the key performance metrics for the analysis of benzothiazole derivatives using HPLC and GC-MS, offering a baseline for expected performance for "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Table 1: Comparison of HPLC Method Performance for Benzothiazole Derivatives

ParameterReported ValuesCompound(s) AnalyzedMatrixReference
Limit of Detection (LOD) 10 ng/L - 2.5 µg/LVarious BenzothiazolesWastewater[1]
Limit of Quantitation (LOQ) 1.5 - 12 ng/mLBenzotriazole and Benzothiazole derivativesTea Beverages[2]
Linearity (R²) > 0.995Aminothiazole derivativeIn vitro samples[3]
Recovery 65 - 107%Benzotriazole and Benzothiazole derivativesTea Beverages[2]

Table 2: Comparison of GC-MS Method Performance for Benzothiazole Derivatives

ParameterReported ValuesCompound(s) AnalyzedMatrixReference
Limit of Detection (LOD) 0.03 - 0.47 ng/gBenzothiazoles, BenzotriazolesSeawater[4]
Limit of Quantitation (LOQ) 0.01 - 0.58 ng/gBenzothiazoles, BenzotriazolesSediment[4]
Linearity (R²) > 0.999Various organic compoundsNot specified[5]
Recovery 67.4 - 102.3%Benzothiazoles, BenzotriazolesSeawater[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique for the quantification of benzothiazole derivatives.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the analyte. For many benzothiazole derivatives, this is in the range of 280-330 nm.

  • Quantification: A calibration curve is constructed by injecting standards of known concentrations to determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds like many benzothiazole derivatives.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.[4]

  • Carrier Gas: Helium is the most common carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: A split/splitless injector is typically used, with the injection temperature set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Electron ionization (EI) at 70 eV is the standard ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR would be essential for the unambiguous identification of "Benzothiazole, 2-[(4-chlorophenyl)thio]-".

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A small amount of the purified compound is dissolved in the deuterated solvent, and a reference standard like tetramethylsilane (TMS) is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm the structure and assign all proton and carbon signals.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

Methodology:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: A solution of the compound of known concentration is prepared in the chosen solvent.

  • Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for quantitative measurements once a calibration curve is established. For benzothiazole derivatives, absorption maxima are typically observed in the UV region.[6][7]

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the chromatographic techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Pump Solvent Delivery Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injector Injector Derivatization->Injector GC_Column Capillary Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Identification Identification & Quantification Mass_Spectrum->Identification

References

Benchmarking "Benzothiazole, 2-[(4-chlorophenyl)thio]-" Against Standard-of-Care Drugs in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound "Benzothiazole, 2-[(4-chlorophenyl)thio]-" and its closely related derivatives against standard-of-care drugs for pancreatic cancer. The content is based on available preclinical data and aims to inform researchers on the potential of this chemical scaffold in oncology.

Executive Summary

Pancreatic cancer remains a significant therapeutic challenge with limited effective treatment options. Current standard-of-care regimens, such as gemcitabine, FOLFIRINOX, and gemcitabine in combination with nab-paclitaxel, form the backbone of first-line therapy. This guide focuses on the emerging class of benzothiazole derivatives, specifically those structurally related to "Benzothiazole, 2-[(4-chlorophenyl)thio]-", and their potential as novel anticancer agents. Preclinical studies have demonstrated that these compounds exhibit potent antiproliferative activity in pancreatic cancer cell lines and can act synergistically with existing chemotherapeutics like gemcitabine. The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways, including those involving Peroxisome Proliferator-Activated Receptor alpha (PPARα), cannabinoid receptors, and sentrin-specific proteases.

Comparative In Vitro Efficacy

While specific data for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" is limited, studies on structurally similar compounds provide valuable insights into the potential efficacy of this scaffold. The following tables summarize the in vitro antiproliferative activity of representative benzothiazole derivatives against pancreatic cancer cell lines, benchmarked against the standard-of-care drug, gemcitabine.

Table 1: Antiproliferative Activity of Benzothiazole Derivatives in Pancreatic Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
Benzothiazole Derivative 4l¹AsPC-115.3 ± 1.2[Maccallini et al., 2022]
BxPC-312.5 ± 0.9[Maccallini et al., 2022]
Capan-218.7 ± 1.5[Maccallini et al., 2022]
Benzothiazole Derivative 4a²PANC-127 ± 0.24[Aydin et al., 2019]
Benzothiazole Derivative 4b³PANC-135 ± 0.51[Aydin et al., 2019]
GemcitabinePANC-152 ± 0.72[Aydin et al., 2019]

¹Derivative 4l: A phenylacetamide derivative containing a benzothiazole nucleus.[1] ²Derivative 4a: 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole.[2] ³Derivative 4b: 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole.[2]

Table 2: Synergistic Effects of Benzothiazole Derivative 4l with Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineCombinationCombination Index (CI)EffectReference
AsPC-14l (0.5 µM) + Gemcitabine (0.1 µM)< 1Synergistic[Maccallini et al., 2022]
BxPC-34l (0.5 µM) + Gemcitabine (0.1 µM)< 1Synergistic[Maccallini et al., 2022]
Capan-24l (0.5 µM) + Gemcitabine (0.1 µM)< 1Synergistic[Maccallini et al., 2022]

These data suggest that benzothiazole derivatives can exhibit potent anticancer activity and may enhance the efficacy of standard chemotherapy.[1][2]

Potential Mechanisms of Action & Signaling Pathways

The anticancer effects of benzothiazole derivatives are believed to be mediated through multiple signaling pathways, leading to the induction of apoptosis.

Apoptosis Induction

Studies have shown that benzothiazole derivatives can induce apoptosis in pancreatic cancer cells.[2] This programmed cell death is a key mechanism for eliminating cancerous cells.

Modulation of Signaling Pathways

Target prediction analyses and experimental evidence suggest the involvement of several key signaling pathways:

  • PPARα Antagonism: Some 2-mercaptobenzothiazole derivatives have been shown to act as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) antagonists.[1] In the context of cancer, PPARα activation has been linked to the regulation of cellular metabolism and inflammation, and its antagonism may contribute to antiproliferative effects.[3]

  • Cannabinoid Receptor Signaling: Computational tools have identified cannabinoid receptors as putative targets for some benzothiazole derivatives.[1] Activation of cannabinoid receptors, particularly CB2, has been shown to induce apoptosis in cancer cells through ceramide-dependent activation of the mitochondrial intrinsic pathway.[4]

  • Sentrin-Specific Protease (SENP) Interaction: Sentrin-specific proteases are also predicted as potential targets.[1] SENPs are involved in the deSUMOylation of proteins, a post-translational modification process that plays a crucial role in various cellular processes, including cell cycle progression and apoptosis.[5]

PPARa_Signaling_Pathway PPARa PPARα NFkB NF-κB PPARa->NFkB AP1 AP-1 PPARa->AP1 Apoptosis Apoptosis PPARa->Apoptosis Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PPARa Antagonism Inflammatory_Genes Inflammatory Genes (e.g., IL-6, COX-2) NFkB->Inflammatory_Genes Proliferation Cell Proliferation NFkB->Proliferation Promotes AP1->Inflammatory_Genes Inflammatory_Genes->Proliferation Promotes

Cannabinoid_Receptor_Apoptosis_Pathway Benzothiazole Benzothiazole Derivative CB2_Receptor CB2 Receptor Benzothiazole->CB2_Receptor Activation Ceramide_Synthase Ceramide Synthase CB2_Receptor->Ceramide_Synthase Stimulates Ceramide Ceramide Ceramide_Synthase->Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The following is a generalized protocol for assessing the antiproliferative activity of compounds in cancer cell lines, based on the methodologies described in the cited literature.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed pancreatic cancer cells in 96-well plates Add_Compound Add varying concentrations of benzothiazole derivative or standard drug (e.g., Gemcitabine) Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 72 hours) Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Detailed Steps:

  • Cell Seeding: Pancreatic cancer cells (e.g., AsPC-1, BxPC-3, Capan-2, PANC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives, standard-of-care drugs (e.g., gemcitabine), or vehicle control.

  • Incubation: The plates are incubated for a period of 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow this reaction to occur.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

Conclusion and Future Directions

The available preclinical data on benzothiazole derivatives, particularly those structurally related to "Benzothiazole, 2-[(4-chlorophenyl)thio]-", are promising for the development of novel anticancer agents for pancreatic cancer. These compounds demonstrate potent in vitro activity and the potential for synergistic interactions with standard-of-care chemotherapy. The proposed mechanisms of action, involving the induction of apoptosis through modulation of key signaling pathways, provide a strong rationale for further investigation.

Future research should focus on:

  • Synthesizing and evaluating "Benzothiazole, 2-[(4-chlorophenyl)thio]-" to determine its specific in vitro and in vivo efficacy.

  • Conducting head-to-head comparison studies of promising benzothiazole derivatives against a broader range of standard-of-care regimens for pancreatic cancer, including FOLFIRINOX and gemcitabine/nab-paclitaxel combinations.

  • Elucidating the precise molecular mechanisms of action, including detailed characterization of their interactions with PPARα, cannabinoid receptors, and sentrin-specific proteases, and identifying downstream signaling components.

  • In vivo studies in relevant animal models of pancreatic cancer to assess the therapeutic potential, pharmacokinetics, and safety profile of these compounds.

This comprehensive approach will be crucial in determining the clinical translatability of this promising class of molecules for the treatment of pancreatic cancer.

References

Statistical methods for comparing treatment groups with "Benzothiazole, 2-[(4-chlorophenyl)thio]-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of the benzothiazole derivative, Benzothiazole, 2-[(4-chlorophenyl)thio]-. While direct comparative studies and detailed mechanistic data for this specific compound are limited in publicly available literature, this document synthesizes information on closely related benzothiazole analogues to offer insights into its potential anticancer activities and mechanisms. The information is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for drug development.

Performance Comparison with Alternative Treatments

For instance, various N-substituted benzothiazole derivatives have shown potent anticancer activity. One study reported that a derivative, N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide, exhibited notable anti-cancer properties.[1][2] Another series of 2-(4-aminophenyl)benzothiazoles displayed potent, nanomolar-range inhibitory activity against several human breast cancer cell lines.

To provide a framework for comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various cancer cell lines, alongside standard reference drugs. It is important to note that these are not direct comparisons with "Benzothiazole, 2-[(4-chlorophenyl)thio]-" but offer a performance benchmark for this class of compounds.

Compound/DrugCell LineIC50 (µM)Reference
Substituted Benzamide Benzothiazole Derivative 42 A549 (Lung)1.1 - 8.8[1]
HCT-116 (Colon)1.1 - 8.8[1]
HeLa (Cervical)1.1 - 8.8[1]
Chlorobenzyl Indole Semicarbazide Benzothiazole 55 HT-29 (Colon)0.024[1][2]
H460 (Lung)0.29[1][2]
A549 (Lung)0.84[1][2]
MDA-MB-231 (Breast)0.88[1][2]
Doxorubicin (Standard Drug) MCF-7 (Breast)~0.5 - 2General Knowledge
Cisplatin (Standard Drug) A549 (Lung)~1 - 10General Knowledge

Potential Mechanism of Action: The Apoptotic Pathway

The primary mechanism of anticancer activity for many benzothiazole derivatives involves the induction of apoptosis, or programmed cell death. While the specific signaling cascade for "Benzothiazole, 2-[(4-chlorophenyl)thio]-" has not been elucidated, studies on related compounds suggest the involvement of the mitochondrial (intrinsic) apoptotic pathway.[3][4][5][6]

This pathway is characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives have been shown to alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[4] This leads to a loss of mitochondrial membrane potential.

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn activate executioner caspases, like caspase-3 and caspase-7.[3][4]

  • Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Below is a generalized diagram of the potential mitochondrial apoptotic pathway that may be induced by Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Benzothiazole Benzothiazole, 2-[(4-chlorophenyl)thio]- Bcl2_Family Bcl-2 Family Proteins (Bax, Bcl-2) Benzothiazole->Bcl2_Family Modulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2_Family->Mitochondrion Regulates Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Potential Mitochondrial Apoptotic Pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Start Seed Cells in 96-well plate Treat Treat with Benzothiazole derivative Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Benzothiazole, 2-[(4-chlorophenyl)thio]- and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with Benzothiazole, 2-[(4-chlorophenyl)thio]- for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, providing direct evidence of apoptosis induction.

Protocol:

  • Cell Lysis: Treat cells with the test compound and then lyse them to release cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to a control group.

This guide provides a starting point for the investigation of Benzothiazole, 2-[(4-chlorophenyl)thio]- as a potential anticancer agent. Further experimental validation is necessary to confirm its efficacy and elucidate its precise mechanism of action.

References

Independent Validation of Published Results for Benzothiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative performance of selected benzothiazole derivatives, with a focus on compounds structurally related to "Benzothiazole, 2-[(4-chlorophenyl)thio]-". While a direct independent validation of published results for this specific compound is not available in the reviewed literature, this guide summarizes the reported activities of analogous 2-(arylthio)benzothiazoles and other relevant derivatives, offering valuable insights into their structure-activity relationships. The experimental data presented is collated from various published studies to facilitate a comparative analysis for researchers in the field of oncology and drug discovery.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of benzothiazole derivatives is commonly evaluated using in vitro cytotoxicity assays, such as the MTT assay, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, is a standard metric for comparison.

Below are tables summarizing the reported IC50 values for several 2-substituted benzothiazole derivatives against various cancer cell lines. These compounds have been selected for their structural similarity to the target compound and the availability of quantitative data.

Table 1: Antiproliferative Activity (IC50 in µM) of Benzamide-based Benzothiazole-2-thiol Derivatives

CompoundA549 (Lung)HCT-116 (Colon)SW620 (Colon)MDA-MB-468 (Breast)
Methoxybenzamide derivative (41)[1]1.12.53.21.8
Chloromethylbenzamide derivative (42)[1]1.53.84.12.2
Cisplatin (Reference Drug)[1]----

Table 2: Antiproliferative Activity (IC50 in nM) of Pyridine-based Benzothiazole-2-thiol Derivatives

CompoundSKRB-3 (Breast)SW620 (Colon)A549 (Lung)HepG2 (Liver)
Bromopyridine acetamide derivative (29)[1]1.24.34448

Table 3: Antiproliferative Activity (IC50 in µM) of Thiophene and Morpholine-based Benzothiazole Derivatives against MCF-7 (Breast) and HeLa (Cervical) Cancer Cell Lines

CompoundMCF-7 (Breast)HeLa (Cervical)
Thiophene based acetamide derivative (21)[1]24.1546.46
Morpholine based thiourea aminobenzothiazole derivative (22)[1]26.4345.29
Morpholine based thiourea bromobenzothiazole (23)[1]18.1038.85

Experimental Protocols

The following is a generalized methodology for the MTT assay, a colorimetric assay widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells by measuring cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours.

  • Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells (containing the same concentration of the solvent used to dissolve the compounds) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution to each well.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Antiproliferative Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Test Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition & Incubation Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Putative Signaling Pathway Inhibition by Benzothiazole Derivatives

G cluster_pathway Simplified Apoptosis Pathway Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Disposal Guidelines for Benzothiazole, 2-[(4-chlorophenyl)thio]-

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for Benzothiazole, 2-[(4-chlorophenyl)thio]-, a compound that, while not extensively documented, belongs to a class of chemicals with known potential hazards. The following procedural guidance is based on data from related benzothiazole and chlorinated organic compounds to ensure best safety practices.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of the benzothiazole and a chlorinated phenyl group, this compound should be handled with care, assuming potential for skin, eye, and respiratory irritation, as well as possible toxicity. The recommended PPE is detailed below to minimize exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of the chemical which may cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene preferred). A disposable gown or a clean lab coat.Prevents direct skin contact, which could lead to irritation or absorption of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or in poorly ventilated areas. A full face-piece chemical cartridge-type respirator may be necessary for handling large quantities or in case of spills.[1]Minimizes the inhalation of aerosols or fine particles that could cause respiratory tract irritation.

Operational Plan: Safe Handling Workflow

A systematic approach to handling Benzothiazole, 2-[(4-chlorophenyl)thio]- is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet (if available) prep_sds->prep_ppe handle_weigh Weigh/Measure in a Fume Hood prep_area->handle_weigh handle_transfer Careful Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon cleanup_spill Follow Spill Cleanup Protocol handle_transfer->cleanup_spill In case of spill disp_waste Segregate Chlorinated Organic Waste cleanup_decon->disp_waste disp_container Use Designated, Labeled Waste Container disp_waste->disp_container

Caption: Workflow for Safe Handling of Benzothiazole, 2-[(4-chlorophenyl)thio]-.

Experimental Protocols: Spill and Disposal Procedures

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the recommended PPE, including respiratory protection.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep to avoid raising dust.

  • Collect Waste: Place the absorbed or swept material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan:

As a chlorinated organic compound, Benzothiazole, 2-[(4-chlorophenyl)thio]- requires specific disposal procedures to prevent environmental contamination.

  • Waste Segregation: Do not mix with non-halogenated waste streams.

  • Containerization: Collect all waste containing this chemical in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal facility.[2] This process decomposes the compound into less harmful gaseous byproducts that can be scrubbed.[2]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.

Logical Relationship: Hazard Mitigation

The relationship between the potential hazards of Benzothiazole, 2-[(4-chlorophenyl)thio]- and the corresponding safety measures is crucial for comprehensive risk management.

cluster_mitigation Mitigation Strategies hazard Potential Hazards (Inhalation, Skin/Eye Contact, Toxicity) ppe Personal Protective Equipment (PPE) hazard->ppe protects against engineering Engineering Controls (Fume Hood, Ventilation) hazard->engineering minimizes exposure to admin Administrative Controls (SOPs, Training) hazard->admin standardizes safe handling of disposal Proper Disposal (Segregated Chlorinated Waste) hazard->disposal prevents environmental release of

Caption: Hazard Mitigation Strategy for Benzothiazole, 2-[(4-chlorophenyl)thio]-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.